Isradipine-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3,9D |
InChI Key |
HMJIYCCIJYRONP-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Procuring and Utilizing Isradipine-d7 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on sourcing Isradipine-d7, a crucial analytical standard for research and development. It details available suppliers, their product specifications, and outlines a typical experimental protocol for its use. Furthermore, this guide illustrates the signaling pathway of Isradipine and a standard experimental workflow using Graphviz visualizations.
Introduction to Isradipine and its Deuterated Analog
Isradipine is a potent L-type calcium channel blocker belonging to the dihydropyridine class of drugs.[1][2] It is primarily used in the management of hypertension.[2] By blocking the influx of calcium ions into smooth muscle cells, Isradipine induces vasodilation, leading to a reduction in blood pressure.[1][3] this compound is a deuterated version of Isradipine, where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of analytical measurements in complex biological matrices.[4]
Sourcing this compound Analytical Standard
Several reputable suppliers offer this compound analytical standard. The table below summarizes the product offerings from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Stated Purity |
| MedChemExpress | This compound | HY-B0233S2 | C₁₉H₁₄D₇N₃O₅ | 378.43 | >98% (by HPLC) |
| TLC Pharmaceutical Standards | This compound | I-081 | C₁₉H₁₄D₇N₃O₅ | 378.44 | N/A |
| Cayman Chemical | This compound | Not explicitly listed, but custom synthesis may be available. | N/A | N/A | N/A |
| Toronto Research Chemicals (TRC) | This compound | Not explicitly listed, but custom synthesis is a key service.[5][6] | N/A | N/A | N/A |
Note: Purity and other specific data should be confirmed with the supplier's Certificate of Analysis.
Physicochemical Properties and Storage
Based on the information available for the non-deuterated form, Isradipine is a light yellow to yellow solid.[7] It is soluble in organic solvents such as DMSO and ethanol.[8][9][10] The analytical standard should be stored at -20°C for long-term stability.[8]
Mechanism of Action: L-type Calcium Channel Blockade
Isradipine exerts its therapeutic effect by binding to and blocking L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[1][3] This blockade inhibits the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction. The reduced intracellular calcium concentration results in the relaxation of arterial smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.[3]
Experimental Protocol: Quantification of Isradipine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a published method for the analysis of Isradipine in human plasma and is suitable for pharmacokinetic and bioequivalence studies.[11]
1. Materials and Reagents:
-
Isradipine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl t-butyl ether (for liquid-liquid extraction)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Isradipine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Isradipine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isradipine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 372.2 -> 312.2).[11]
-
This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 379.2 -> 319.2 - Note: exact masses may vary slightly depending on the specific deuteration pattern).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Isradipine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Isradipine in the plasma samples by interpolating their peak area ratios from the calibration curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 6. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Isradipine, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.es]
- 10. Isradipine, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.it]
- 11. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isradipine-d7: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Isradipine-d7 serves as a critical tool for accurate quantification of the calcium channel blocker Isradipine in complex biological matrices. This deuterated internal standard is essential for pharmacokinetic studies, bioequivalence trials, and other quantitative analyses where precision is paramount.
This technical guide provides an overview of available this compound suppliers, their catalog numbers, and relevant technical data to aid in the selection and application of this stable isotope-labeled standard.
Suppliers and Catalog Information
Two primary suppliers have been identified for this compound:
| Supplier | Catalog Number |
| MedChemExpress | HY-B0233S2 |
| TLC Pharmaceutical Standards | I-081 |
Additionally, other deuterated forms of Isradipine, such as Isradipine-d3 and Isradipine-d6, are available from suppliers like MedChemExpress and Toronto Research Chemicals.
Quantitative Data
Detailed quantitative data, including purity and isotopic enrichment, are typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always request and consult the lot-specific CoA for the most accurate information. While a comprehensive CoA for this compound was not publicly available at the time of this guide's compilation, the following table summarizes generally available information for Isradipine and its deuterated analogs.
| Parameter | Isradipine | This compound |
| Molecular Formula | C₁₉H₂₁N₃O₅ | C₁₉H₁₄D₇N₃O₅ |
| Molecular Weight | 371.39 g/mol | 378.44 g/mol |
| Purity | Typically ≥98% | Information available on CoA |
| Isotopic Enrichment | Not Applicable | Information available on CoA |
| Appearance | Yellow solid | Information available on CoA |
| Solubility | Soluble in DMSO and ethanol | Information available on CoA |
Experimental Protocol: Quantitative Analysis of Isradipine using a Deuterated Internal Standard by LC-MS/MS
While a specific protocol detailing the use of this compound was not found in publicly available literature, a validated LC-MS/MS method for the quantification of Isradipine in human plasma provides a strong foundation for developing a protocol using its deuterated analog as an internal standard.[1] The following is a generalized methodology adapted from established practices for bioanalytical assays using stable isotope-labeled internal standards.
Objective: To accurately quantify the concentration of Isradipine in a biological matrix (e.g., plasma, serum) using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Isradipine analytical standard
-
This compound (internal standard)
-
Blank biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Isradipine and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
From the primary stock solutions, prepare a series of working standard solutions of Isradipine at various concentrations for the calibration curve.
-
Prepare a working solution of this compound at a constant concentration.
-
-
Sample Preparation (using LLE as an example):
-
To an aliquot of the biological matrix (e.g., 100 µL of plasma), add the this compound internal standard working solution.
-
Add a protein precipitation solvent (e.g., acetonitrile) and vortex to mix.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Optimize the gradient, flow rate, and column temperature to achieve good chromatographic separation of Isradipine and this compound.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Determine the precursor-to-product ion transitions for both Isradipine and this compound. A previously reported transition for Isradipine is m/z 372.1 → 312.2.[1] The transition for this compound would be expected to be m/z 379.1 → 319.2 (assuming d7 on the isopropyl group). These transitions should be optimized for the specific instrument being used.
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Isradipine to this compound against the concentration of the Isradipine calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of Isradipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Workflow for Bioanalytical Method Development
The following diagram illustrates the typical workflow for developing a quantitative bioanalytical method using a deuterated internal standard.
Caption: Workflow for bioanalytical method development and validation.
This comprehensive guide provides a starting point for researchers utilizing this compound. For the most accurate and reliable results, it is imperative to obtain and follow the detailed information provided in the supplier's Certificate of Analysis and to perform thorough method development and validation for the specific application.
References
Certificate of Analysis: Isradipine-d7 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis for Isradipine-d7. This compound is the deuterated analog of Isradipine, a dihydropyridine calcium channel blocker. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Isradipine in biological matrices by mass spectrometry.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound. These values are illustrative and may vary between different lots and suppliers.
Table 1: Identity and Purity
| Test | Specification | Result | Method |
| Chemical Name | 3-methyl 5-(propan-2-yl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d7 | Conforms | Elemental Analysis, NMR, MS |
| Molecular Formula | C₁₉H₁₄D₇N₃O₅ | Conforms | MS |
| Molecular Weight | 378.44 g/mol | Conforms | MS |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥98.0% | 99.2 atom % D | qNMR, HRMS |
| Residual Solvents | As per USP <467> | Conforms | GC-HS |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
Table 2: Impurity Profile
| Impurity | Specification | Result | Method |
| Unlabeled Isradipine (d0) | ≤1.0% | 0.5% | LC-MS/MS |
| Other Individual Impurities | ≤0.2% | <0.1% | HPLC-UV |
| Total Impurities | ≤1.0% | 0.3% | HPLC-UV |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to determine the chemical purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Impurity Profiling
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 379.2 → 322.2
-
Isradipine (d0): m/z 372.2 → 315.2
-
-
Procedure: A chromatographic separation similar to the HPLC method is used. The mass spectrometer monitors for the specific parent-to-daughter ion transitions for both the deuterated and non-deuterated forms of Isradipine. The relative peak areas of these transitions are used to determine the isotopic purity and the amount of unlabeled Isradipine. Other impurities are identified by their unique mass-to-charge ratios and fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.
-
The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of both compounds.[1][2][3]
-
Visualizations
Analytical Workflow for this compound Characterization
Caption: Analytical workflow for the synthesis, purification, and characterization of this compound.
Signaling Pathway of Isradipine's Mechanism of Action
Isradipine is a calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle cells.[4][5] By inhibiting the influx of calcium ions, it leads to vasodilation and a reduction in blood pressure.
Caption: Simplified signaling pathway illustrating the mechanism of action of Isradipine.
Proposed Mass Spectrometry Fragmentation of this compound
The fragmentation pattern of this compound in ESI-MS/MS is expected to be similar to that of unlabeled Isradipine, with a mass shift corresponding to the seven deuterium atoms. The primary fragmentation pathway for dihydropyridines often involves the loss of the ester side chains.[6][7]
Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lower Affinity of Isradipine for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lower Affinity of Isradipine for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isradipine-d7 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated L-type calcium channel blocker, Isradipine-d7. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties and potential applications of this isotopically labeled compound.
Core Data Presentation
The following table summarizes the key quantitative data for Isradipine and its deuterated analog, this compound.
| Property | Isradipine | This compound |
| CAS Number | 75695-93-1[1][2][][4][5][6][7] | Not publicly available |
| Molecular Formula | C₁₉H₂₁N₃O₅[1][4][7][8] | C₁₉H₁₄D₇N₃O₅ |
| Molecular Weight | 371.39 g/mol [4] | 378.46 g/mol |
Mechanism of Action and Signaling Pathway
Isradipine is a potent and selective L-type voltage-gated calcium channel blocker.[9] Its mechanism of action involves binding to the inactive state of L-type calcium channels, primarily in arterial smooth muscle cells.[10] This binding stabilizes the inactive conformation of the channel, thereby inhibiting the influx of calcium ions into the cell. The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[10]
Experimental Protocols
Representative Synthesis of a Deuterated Dihydropyridine (Conceptual)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Reactant Preparation:
-
Dissolve 4-(2,1,3-benzoxadiazol-4-yl)carbaldehyde in a suitable solvent (e.g., ethanol).
-
Prepare a solution of a deuterated β-ketoester, such as ethyl acetoacetate-d₅, in the same solvent.
-
Prepare a solution of a deuterated nitrogen source, for example, ammonium acetate-d₇, in the same solvent.
-
-
Condensation Reaction:
-
Combine the aldehyde, deuterated β-ketoester (2 equivalents), and deuterated ammonium acetate in a reaction vessel.
-
The reaction is typically heated under reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the deuterated dihydropyridine.
-
Radiosynthesis of [¹¹C]Isradipine
For comparative purposes and to provide a detailed, published experimental workflow, the radiosynthesis of [¹¹C]Isradipine is presented below, adapted from a published procedure.[16] This method is for the carbon-11 labeled version and not the deuterium-labeled compound.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 4. Cas 75695-93-1,Isradipine | lookchem [lookchem.com]
- 5. glpbio.com [glpbio.com]
- 6. [Isradipine (200 mg)] - CAS [75695-93-1] [store.usp.org]
- 7. Isradipine, L-type Ca2+ channel blocker (CAS 75695-93-1) | Abcam [abcam.com]
- 8. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 15. Hantzsch Dihydropyridine Synthesis | Ambeed [ambeed.com]
- 16. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Isradipine for Research Applications
Executive Summary: This whitepaper provides a comprehensive technical overview of deuterium-labeled isradipine for researchers, scientists, and drug development professionals. Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] The strategic replacement of hydrogen atoms with deuterium, a stable, heavier isotope, offers significant advantages in pharmaceutical research.[2] This guide details the core principles of deuterium labeling, focusing on the kinetic isotope effect and its impact on drug metabolism. We explore two primary applications: the use of deuterated isradipine to investigate and improve pharmacokinetic profiles and its role as an ideal internal standard for quantitative bioanalysis. Detailed experimental protocols, illustrative data, and diagrams of key processes are provided to facilitate practical implementation in a research setting.
Introduction to Isradipine and Deuterium Labeling
Isradipine is a potent dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells.[3][4] This action leads to the relaxation of arterioles, a reduction in systemic vascular resistance, and consequently, a lowering of blood pressure.[1] The drug is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system and is subject to extensive first-pass metabolism, resulting in a bioavailability of approximately 15-24%.[1][3]
Deuterium labeling involves the substitution of one or more hydrogen atoms (¹H) in a molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[2] While chemically similar to hydrogen, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[5] This difference in bond strength is the basis of the Kinetic Isotope Effect (KIE) .
The KIE can cause a significant reduction in the rate of chemical reactions that involve the cleavage of a C-H bond, which is a common step in drug metabolism.[5][] By strategically placing deuterium at sites of metabolic oxidation on the isradipine molecule, its rate of metabolism can be slowed. This modification can lead to several potential advantages for research and therapeutic development:
-
Improved Pharmacokinetic Profile: Slower metabolism can increase the drug's half-life and overall exposure (AUC), potentially allowing for less frequent dosing.[7][8]
-
Altered Metabolite Profile: Deuteration can reduce the formation of specific metabolites, which may be beneficial if a metabolite is associated with toxicity or off-target effects.[5][9]
-
Enhanced Bioanalytical Accuracy: Deuterated analogs are considered the gold standard for use as internal standards in quantitative mass spectrometry-based assays.[10][11]
Mechanism of Action: Isradipine as a Calcium Channel Blocker
Isradipine's primary mechanism of action is the blockade of L-type calcium channels, which are prevalent in arterial smooth muscle cells.[4] The process involves several key steps that lead to vasodilation.
First, an influx of extracellular calcium ions (Ca²⁺) through L-type channels into the smooth muscle cell is required for contraction. These calcium ions bind to the protein calmodulin. The resulting Ca²⁺-calmodulin complex then activates an enzyme called myosin light chain kinase (MLCK). Activated MLCK phosphorylates the myosin light chains, which enables the myosin cross-bridges to bind to actin, resulting in muscle contraction and vasoconstriction.
Isradipine, by binding to and stabilizing the inactive conformation of these L-type calcium channels, inhibits the initial influx of Ca²⁺.[4][12] This reduces the activation of MLCK, leading to less phosphorylation of myosin light chains, and ultimately causing the vascular smooth muscle to relax. This vasodilation decreases peripheral resistance and lowers blood pressure.[3][13]
Applications of Deuterium-Labeled Isradipine in Research
Pharmacokinetic and Metabolic Profiling
The primary motivation for developing deuterated versions of drugs is to favorably alter their pharmacokinetic (PK) properties. Due to the kinetic isotope effect, deuteration at a site of metabolism can slow down the drug's breakdown.
This slower metabolism can be quantified in preclinical PK studies. By administering both the standard (protio) and deuterated forms of isradipine to animal models, key PK parameters can be compared.
Table 1: Illustrative Pharmacokinetic Parameters of Isradipine vs. Deuterated Isradipine (Note: These are representative data based on the expected outcomes of deuteration and do not represent a specific clinical study.)
| Parameter | Symbol | Isradipine (Protio) | Isradipine (Deuterated) | Unit | Description |
| Peak Plasma Concentration | Cmax | 8.5 | 9.2 | ng/mL | The maximum observed concentration in plasma. |
| Time to Peak Concentration | Tmax | 1.5 | 2.0 | hours | The time at which Cmax is observed. |
| Area Under the Curve | AUC(0-inf) | 45 | 95 | ng*h/mL | Total drug exposure over time. |
| Elimination Half-Life | t1/2 | 8.0 | 15.5 | hours | Time required for the plasma concentration to decrease by half. |
| Clearance | CL/F | 55 | 26 | L/h | Volume of plasma cleared of the drug per unit time. |
Internal Standard for Quantitative Analysis
In bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.
A stable isotope-labeled (e.g., deuterated) version of the analyte is the ideal internal standard.[10] It has nearly identical chemical and physical properties to the non-labeled analyte, meaning it behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass in the mass spectrometer. Using deuterated isradipine as an IS for quantifying isradipine in plasma or urine can correct for matrix effects, ion suppression, and variations in sample recovery, leading to highly reliable data.[14][15]
Experimental Protocols
Protocol 1: Conceptual Synthesis of Deuterated Isradipine
The synthesis of deuterated isradipine can be adapted from established methods for isradipine and its analogs, such as the radiosynthesis of [¹¹C]isradipine.[16] A common strategy involves introducing a deuterated functional group in the final steps of the synthesis. For example, to deuterate the methyl ester group, a deuterated methylating agent would be used.
Objective: To synthesize Isradipine-d₃ by methylating the desmethyl-isradipine precursor with deuterated methyl iodide.
Materials:
-
Desmethyl isradipine (carboxylic acid precursor)
-
Deuterated methyl iodide (CD₃I)
-
Tetrabutylammonium hydroxide (TBAOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC system for purification
-
Solvents for extraction and purification (e.g., Ethyl Acetate, Hexane)
Methodology:
-
Precursor Preparation: Dissolve desmethyl isradipine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add TBAOH (0.9-1.0 eq) to the solution to deprotonate the carboxylic acid, forming a carboxylate salt. Vortex the mixture for 60 seconds.
-
Deuterated Methylation: Introduce deuterated methyl iodide (CD₃I) (1.1 eq) to the reaction mixture. The reaction can be performed at room temperature or with gentle heating (e.g., 80°C) for 10-20 minutes to facilitate the SN2 reaction, forming the deuterated methyl ester.
-
Quenching and Extraction: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC or column chromatography to isolate the pure Isradipine-d₃.
-
Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of standard isradipine and deuterium-labeled isradipine in rats.
Materials:
-
Male Sprague-Dawley rats (n=6 per group)
-
Isradipine and Deuterated Isradipine formulations (e.g., in PEG400/ethanol/water)
-
Cannulated vials for blood collection (containing K₂EDTA)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate rats for at least 3 days with free access to food and water.
-
Dosing: Fast the animals overnight prior to dosing. Administer a single oral gavage dose (e.g., 5 mg/kg) of either isradipine or deuterated isradipine to the respective groups.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or a cannula at specified time points: pre-dose (0), and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentrations in the plasma samples using a validated LC-MS/MS method as described in Protocol 3.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, t1/2, CL/F) for both groups. Perform statistical analysis to determine significant differences.
Protocol 3: Quantitative Analysis using LC-MS/MS
Objective: To determine the concentration of isradipine in rat plasma using deuterated isradipine as an internal standard.
Materials:
-
Rat plasma samples from PK study
-
Isradipine analytical standard
-
Deuterated Isradipine (Internal Standard, IS) stock solution (e.g., 100 ng/mL)
-
Acetonitrile (ACN) with 0.1% formic acid
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Methodology:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibrators, and QCs on ice. b. To 50 µL of each plasma sample, add 10 µL of the IS solution (Deuterated Isradipine). c. Add 150 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Illustrative):
-
Isradipine: Q1 372.1 -> Q3 316.1
-
Deuterated Isradipine (d₃): Q1 375.1 -> Q3 319.1
-
-
-
Data Analysis: a. Integrate the peak areas for both the analyte (isradipine) and the internal standard (deuterated isradipine) for all samples. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. d. Use the regression equation from the calibration curve to determine the concentration of isradipine in the unknown samples.
Table 2: Illustrative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Use |
| Isradipine | 372.1 | 316.1 | Analyte |
| Isradipine-d₃ | 375.1 | 319.1 | Internal Standard |
Conclusion
Deuterium-labeled isradipine is a powerful and versatile tool for pharmaceutical research. Its primary applications—modifying pharmacokinetic properties through the kinetic isotope effect and serving as a superior internal standard for bioanalysis—address fundamental challenges in drug development. The strategic use of deuterated isradipine can lead to a more profound understanding of its metabolic fate, potentially paving the way for next-generation therapeutics with improved safety and efficacy profiles. Furthermore, its role in quantitative assays is indispensable for generating the high-quality, reliable data required for regulatory submission and advancing preclinical and clinical research. The protocols and concepts outlined in this guide provide a solid foundation for researchers to leverage the unique advantages of deuterium labeling in their work with isradipine.
References
- 1. Articles [globalrx.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Isradipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Isradipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 15. lcms.cz [lcms.cz]
- 16. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Isradipine and Isradipine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Isradipine and its deuterated analog, Isradipine-d7. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their properties, analytical methodologies, and the implications of isotopic labeling.
Introduction to Isradipine and the Role of Deuteration
Isradipine is a dihydropyridine calcium channel blocker used for the management of mild to moderate essential hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a reduction in blood pressure.[2]
This compound is a stable isotope-labeled version of Isradipine, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies where it serves as an internal standard for the highly sensitive and specific quantification of Isradipine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary difference between Isradipine and this compound lies in the mass of the isotopes, which, while not significantly altering the fundamental chemical structure or biological activity, provides a distinct mass spectrometric signature. This guide will delve into the nuanced differences and practical applications that arise from this isotopic labeling.
Physicochemical Properties: A Comparative Analysis
| Property | Isradipine | This compound | Source |
| Chemical Formula | C₁₉H₂₁N₃O₅ | C₁₉H₁₄D₇N₃O₅ | [3][4] |
| Molecular Weight | 371.39 g/mol | Approx. 378.43 g/mol | [3][4] |
| CAS Number | 75695-93-1 | Not widely available | [3][4] |
| Appearance | Yellow, fine crystalline powder | Expected to be similar | [5] |
| Solubility | Practically insoluble in water; soluble in ethanol; freely soluble in acetone, chloroform, and methylene chloride | Expected to be very similar to Isradipine | [5] |
| Melting Point | Data not available | Data not available | |
| pKa | Data not available | Data not available |
Note: The molecular weight of this compound is calculated based on the substitution of seven protons (atomic mass ~1.0078 u) with seven deuterons (atomic mass ~2.0141 u). Specific values may vary slightly depending on the exact positions of deuteration. Certificates of Analysis for commercial standards should be consulted for lot-specific information.
Pharmacodynamics: Mechanism of Action and Receptor Binding
Isradipine functions by blocking L-type calcium channels, which are prevalent in arterial smooth muscle. This inhibition prevents the influx of calcium ions that are necessary for muscle contraction, leading to vasodilation and a decrease in peripheral resistance.[2]
Due to the subtle nature of deuterium substitution, the pharmacodynamic properties of this compound are expected to be nearly identical to those of Isradipine. The shape and electronic structure of the molecule, which govern receptor binding, are not significantly altered. Therefore, this compound should exhibit a similar binding affinity for the L-type calcium channel and a comparable inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Parameter | Isradipine | This compound | Source |
| Mechanism of Action | L-type calcium channel blocker | Expected to be identical | [2] |
| EC50 | 1.4 nM for relaxation of depolarization- and Ca²⁺-induced contractions of rabbit aorta | Expected to be very similar | |
| Receptor Binding Affinity (Kd) | Data not available in searched results | Expected to be very similar |
Signaling Pathway of Isradipine's Action
The following diagram illustrates the signaling cascade inhibited by Isradipine.
Caption: Signaling pathway of Isradipine's inhibitory action on vascular smooth muscle contraction.
Pharmacokinetics: The Impact of the Kinetic Isotope Effect
The most significant difference between Isradipine and this compound from a drug development perspective lies in their pharmacokinetic profiles, specifically their rates of metabolism. The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) .
The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process. Isradipine is known to undergo extensive first-pass metabolism, primarily by the cytochrome P450 enzyme system.[6] If the sites of deuteration in this compound are at metabolically labile positions, it is plausible that this compound would exhibit a slower rate of metabolism, a longer half-life, and increased overall exposure (AUC) compared to Isradipine.
However, without direct comparative experimental data, the magnitude of this effect remains theoretical.
| Parameter | Isradipine | This compound | Source |
| Bioavailability | 15-24% | Potentially higher due to reduced first-pass metabolism | [2] |
| Elimination Half-life | Approximately 8 hours | Potentially longer | [7] |
| Metabolism | Extensive first-pass metabolism | Potentially slower | [6] |
| Oral Clearance | 284.9 ± 105.3 L/hr (for a 10mg solution) | Potentially lower | [7] |
Experimental Protocols
Quantification of Isradipine in Human Plasma using LC-MS/MS with this compound as Internal Standard
The following is a representative, detailed protocol for the analysis of Isradipine in human plasma, adapted from established methodologies for similar dihydropyridine calcium channel blockers and incorporating this compound as the internal standard.
Objective: To accurately quantify the concentration of Isradipine in human plasma samples.
Materials and Reagents:
-
Isradipine reference standard
-
This compound (internal standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
Liquid Chromatography system (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex API 4000 or equivalent)
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 3.5 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Isradipine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer Conditions (ESI Positive Mode):
-
Ion Source: ESI
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
MRM Transitions:
-
Isradipine: Q1 (m/z) 372.2 -> Q3 (m/z) 312.2
-
This compound: Q1 (m/z) 379.2 -> Q3 (m/z) 319.2
-
-
-
-
Data Analysis:
-
Quantify Isradipine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Workflow Diagram for LC-MS/MS Analysis
Caption: Workflow for the quantification of Isradipine in plasma using LC-MS/MS.
Conclusion
The primary and most significant difference between Isradipine and this compound is the isotopic labeling of the latter, which imparts a higher molecular weight. This distinction makes this compound an ideal internal standard for the accurate quantification of Isradipine in biological samples. While the deuteration has the potential to alter the pharmacokinetic profile of the molecule through the kinetic isotope effect, leading to slower metabolism and increased exposure, the extent of this in vivo effect for this compound has not been extensively documented in publicly available literature. For all practical purposes in pharmacodynamic and in vitro binding assays, Isradipine and this compound can be considered to have identical biological activity. The choice between the two compounds is therefore dictated by the specific application: Isradipine for therapeutic and most pharmacological research purposes, and this compound for use as an analytical internal standard.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isradipine United States Pharmacopeia (USP) Reference Standard | 75695-93-1 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical, pharmacokinetic, and pharmacodynamic characterization of isradipine tablets for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of oral isradipine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Isradipine in Human Plasma using Isradipine-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isradipine in human plasma. The use of a stable isotope-labeled internal standard, Isradipine-d7, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described method, involving a straightforward protein precipitation extraction and rapid chromatographic separation, is suitable for high-throughput pharmacokinetic and bioequivalence studies.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Isradipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3][4][5] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS.[6][7] A SIL-IS is chemically and physically almost identical to the analyte, causing it to co-elute and experience similar ionization effects, thus effectively correcting for variability in sample extraction, matrix effects, and instrument response.[8][9][10] This application note provides a detailed protocol for the determination of Isradipine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Isradipine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Isradipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Isradipine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Isradipine stock solution in 50:50 methanol/water to create calibration curve standards. Prepare a working solution of this compound in the same diluent.
Sample Preparation
A protein precipitation method is employed for the extraction of Isradipine and this compound from human plasma.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % B |
|---|---|
| 0.0 | 30 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 30 |
| 3.0 | 30 |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Isradipine | 372.2 | 312.2 |
| this compound | 379.2 | 319.2 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Isradipine in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, with a signal-to-noise ratio greater than 10.
Table 3: Linearity and LLOQ
| Parameter | Result |
|---|---|
| Calibration Range | 0.05 - 50 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.998 |
| LLOQ | 0.05 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high. The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | 8.5 | 104.2 | 11.2 | 102.5 |
| Low | 0.15 | 6.2 | 98.7 | 8.9 | 101.3 |
| Medium | 15 | 4.8 | 101.5 | 6.5 | 99.8 |
| High | 40 | 3.5 | 99.2 | 5.1 | 100.7 |
Matrix Effect and Recovery
The use of this compound effectively compensated for any matrix-induced ion suppression or enhancement. The extraction recovery of Isradipine was consistent across the different QC levels.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Isradipine.
Caption: Logic diagram illustrating the use of this compound to correct for analytical variability.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, accurate, and high-throughput solution for the quantification of Isradipine in human plasma. The incorporation of this compound as an internal standard is key to achieving reliable results by correcting for potential matrix effects and procedural inconsistencies. This method is well-suited for supporting clinical and preclinical studies of Isradipine.
References
- 1. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isradipine in human plasma by LC-MS/MS and study...: Ingenta Connect [ingentaconnect.com]
- 5. Isradipine plasma pharmacokinetics and exposure-response in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isradipine in Plasma Using Isradipine-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Isradipine in plasma samples using a stable isotope-labeled internal standard, Isradipine-d7, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are compiled from various validated methods and are intended to serve as a comprehensive guide for researchers in drug development and pharmacokinetic analysis.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate quantification of Isradipine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.
This document outlines two common sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by a robust UPLC-MS/MS method for the sensitive and selective quantification of Isradipine.
Experimental Protocols
Materials and Reagents
-
Isradipine reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, methyl-t-butyl ether (MTBE), and ethyl acetate
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
Isradipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Isradipine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Isradipine stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol at an appropriate concentration.
Sample Preparation
Two primary methods for plasma sample preparation are detailed below. The choice of method may depend on laboratory resources, desired sample throughput, and required sensitivity.
This method is rapid and suitable for high-throughput analysis.[1]
-
To 200 µL of plasma sample in a polypropylene tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of methyl-t-butyl ether (MTBE), cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
This method provides cleaner extracts and can lead to lower matrix effects.
-
To 200 µL of plasma sample, add 25 µL of the this compound working solution and vortex.
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
Figure 1: Experimental workflows for plasma sample preparation.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters that can be optimized for specific instrumentation.
UPLC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 20% B
-
2.6-3.5 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
MRM Transitions: The selection of appropriate MRM transitions is critical for the selectivity of the assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isradipine | 372.1 | 312.2 |
| This compound | 379.1 | 319.2 |
Note: The MRM transition for this compound is predicted based on the fragmentation of Isradipine and the addition of 7 Daltons. The most abundant and stable product ion should be confirmed by direct infusion of the this compound standard.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Isradipine in plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.15 | < 15 | < 15 | 85 - 115 |
| Mid QC | 5 | < 15 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.15 | > 80 | 85 - 115 |
| High QC | 40 | > 80 | 85 - 115 |
Signaling Pathway and Logical Relationships
The logical workflow of the entire analytical process, from sample receipt to final data analysis, is depicted below.
Figure 2: Overall analytical workflow for Isradipine quantification.
Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and robust approach for the quantification of Isradipine in human plasma. The detailed protocols for both liquid-liquid extraction and solid-phase extraction offer flexibility for different laboratory settings. Adherence to these protocols and proper validation will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.
References
Application Note: Preparation of Isradipine-d7 Solution for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. For quantitative bioanalysis and pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Isradipine-d7, a deuterated analog of Isradipine, serves as an ideal internal standard as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z). This application note provides a detailed protocol for the preparation of this compound solutions for use in mass spectrometry-based assays.
Physicochemical Properties of Isradipine
Isradipine is practically insoluble in water, but soluble in methanol and dimethyl sulfoxide (DMSO).[1] This information is critical for selecting the appropriate solvent for the preparation of stock solutions.
Experimental Protocols
Materials
-
This compound powder
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials for storage
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of methanol (or DMSO) to the flask.
-
Vortex the solution for 30 seconds to facilitate dissolution. If necessary, sonicate for 5 minutes.
-
Once the solid is completely dissolved, bring the volume up to the 1 mL mark with the same solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled amber glass vial.
Preparation of this compound Working Solution (10 µg/mL)
-
Pipette 10 µL of the 1 mg/mL this compound stock solution into a 1 mL Class A volumetric flask.
-
Dilute to the 1 mL mark with a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water or acetonitrile).
-
Vortex the solution thoroughly.
-
This working solution is now ready to be spiked into calibration standards, quality controls, and unknown samples. The final concentration of the internal standard in the analytical sample should be optimized based on the specific assay requirements but is often in the low ng/mL range.
Storage and Stability
-
Stock Solution: Store the 1 mg/mL stock solution in an amber glass vial at -20°C. Under these conditions, the solution is expected to be stable for up to one month.[1] It is recommended to prepare fresh stock solutions monthly.
-
Working Solution: It is best practice to prepare the working solution fresh on the day of analysis from the stock solution.
Mass Spectrometry Parameters
For the analysis of Isradipine, positive ion electrospray ionization (ESI+) is typically used. The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Based on the known fragmentation of Isradipine, the following MRM transitions are proposed for Isradipine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Isradipine | 372.1 | 312.2 | Loss of isopropoxycarbonyl |
| This compound | 379.1 | 319.2 | Loss of isopropoxycarbonyl |
Note: The collision energy for the this compound transition should be optimized to achieve the maximum signal intensity. A good starting point would be similar to the optimized collision energy for the non-deuterated Isradipine.
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and use of this compound internal standard in a typical LC-MS/MS analysis.
Caption: Workflow for this compound solution preparation and analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound solutions for use as an internal standard in mass spectrometry. Adherence to these guidelines will aid researchers in developing robust and reliable bioanalytical methods for the quantification of Isradipine in various biological matrices. The provided MRM transition for this compound offers a solid starting point for method development, which should be followed by instrument-specific optimization.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Isradipine in Human Plasma Using Isradipine-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isradipine in human plasma. The method utilizes Isradipine-d7 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. The chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Isradipine.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate and reliable quantification of Isradipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] This application note presents a validated LC-MS/MS method for the determination of Isradipine in human plasma, offering high sensitivity and a rapid analytical runtime. The use of this compound as an internal standard minimizes matrix effects and improves the overall robustness of the assay.
Experimental
-
Isradipine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: C18, 50 x 2.1 mm, 3.5 µm particle size
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % B |
| 0.00 | 30 |
| 0.50 | 30 |
| 2.00 | 95 |
| 2.50 | 95 |
| 2.60 | 30 |
| 4.00 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Isradipine | 372.2 | 312.2 | 60 | 10 | 25 | 12 |
| This compound | 379.2 | 319.2 | 65 | 10 | 25 | 12 |
Protocols
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isradipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Isradipine stock solution in 50:50 methanol:water to create working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (Low, Mid, High).
A liquid-liquid extraction procedure is employed for sample preparation.
Caption: Liquid-Liquid Extraction Workflow for Isradipine.
Method Validation Summary
The method was validated according to regulatory guidelines.[4] A summary of the validation results is presented below.
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range. The use of a stable isotope-labeled internal standard, this compound, effectively compensated for any variability during sample processing and instrumental analysis. The short chromatographic run time of 4 minutes allows for high-throughput analysis, making it well-suited for studies with a large number of samples. The sample preparation procedure is simple and provides high recovery. No significant interfering peaks were observed at the retention times of Isradipine and this compound, indicating the high selectivity of the method.
Caption: High-level overview of the analytical process.
Conclusion
A robust and reliable LC-MS/MS method for the quantification of Isradipine in human plasma has been developed and validated. The method is sensitive, selective, and suitable for high-throughput bioanalysis, making it a valuable tool for pharmacokinetic and clinical studies of Isradipine.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of isradipine in human plasma by LC-MS/MS and study...: Ingenta Connect [ingentaconnect.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols: Isradipine-d7 in Hypertension Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isradipine-d7 as an internal standard in the bioanalytical studies of Isradipine, a calcium channel blocker used in the treatment of hypertension. Detailed protocols and data presentation are included to facilitate the design and execution of drug metabolism and pharmacokinetic studies.
Introduction
Isradipine is a dihydropyridine calcium channel blocker effective in the management of hypertension.[1] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a reduction in blood pressure.[2][3][4] Isradipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in a relatively low bioavailability of 15-24%.[2][4][5] The major metabolic pathways involve the oxidation of the dihydropyridine ring to a pyridine derivative and the cleavage of the ester side chains.[2] Six metabolites have been identified, with the mono-acids of the pyridine derivative and a cyclic lactone product being the most abundant.[2] Given its extensive metabolism, accurate and reliable quantification of Isradipine in biological matrices is crucial for pharmacokinetic and drug metabolism studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, thereby compensating for matrix effects and variations in sample processing, leading to improved accuracy and precision of the analytical method.
Quantitative Data
The following table summarizes the key pharmacokinetic parameters of Isradipine in humans.
| Parameter | Value | Reference |
| Bioavailability | 15-24% | [2][5] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |
| Protein Binding | 95% | [2] |
| Elimination Half-life | Biphasic: 1.5-2 hours (initial), ~8 hours (terminal) | [2] |
| Metabolism | Extensively hepatic, primarily by CYP3A4 | [4][5] |
| Excretion | 60-65% in urine, 25-30% in feces (as metabolites) | [2] |
Experimental Protocols
Protocol 1: Quantification of Isradipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is based on established LC-MS/MS methods for Isradipine and general principles of bioanalytical method validation.[6]
1. Materials and Reagents:
-
Isradipine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
2. Preparation of Stock and Working Solutions:
-
Isradipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Isradipine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Isradipine Working Solutions: Serially dilute the Isradipine stock solution with 50% methanol in water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with 50% methanol in water to a final concentration of 50 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 20% B
-
2.6-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isradipine: m/z 372.2 -> 312.2 (Quantifier), m/z 372.2 -> 284.2 (Qualifier)
-
This compound: m/z 379.2 -> 319.2 (Quantifier) (Note: These transitions are predicted and should be optimized experimentally.)
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
5. Data Analysis:
-
Quantify Isradipine concentration using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of unknown samples from the calibration curve using a weighted linear regression model.
Visualizations
References
- 1. ccjm.org [ccjm.org]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isradipine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isradipine-d7 HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape issues during the HPLC analysis of Isradipine-d7.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Although Isradipine is largely unionized at typical HPLC pH ranges, these secondary interactions can still occur.
-
Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column frit or at the head of the column can distort the peak shape.
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, affecting peak symmetry.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.[1]
Q2: What causes peak fronting for my this compound peak?
Peak fronting, an asymmetry with a leading edge that is less steep than the trailing edge, is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, overloading the column with too much sample can lead to fronting, sometimes described as "shark-fin" peaks.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.
-
Column Collapse or Void: A physical void or collapse of the packing material at the column inlet can lead to an uneven flow path and cause peak fronting.
Q3: My this compound peak is split. What could be the reason?
A split peak for this compound, where a single compound appears as two or more peaks, can be particularly problematic and may be caused by:
-
Sample Co-elution: An impurity or a closely related compound may be co-eluting with the this compound peak.
-
Blocked Column Frit: A partially blocked frit at the inlet of the column can create two different flow paths for the sample, resulting in a split peak.[2]
-
Sample Solvent Effect: Injecting the sample in a solvent that is not compatible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.
-
Isotope Effect: While less likely to cause a complete split, the deuterium isotope effect can sometimes lead to partial separation from any residual non-deuterated Isradipine, which might appear as a shoulder or a slight split, especially in high-resolution systems.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
If you are observing peak tailing with this compound, follow these steps to diagnose and resolve the issue:
-
Check for Column Overload: Reduce the injection volume or dilute the sample by a factor of 10. If the peak shape improves, column overload was the likely cause.
-
Evaluate the Mobile Phase pH: Although Isradipine is neutral over a wide pH range, ensure your mobile phase pH is stable. For reversed-phase chromatography of basic compounds, a lower pH (around 2-3) can help to protonate silanols and reduce secondary interactions.[1][4] However, for Isradipine, which is not strongly basic, the primary goal is a stable and consistent pH.
-
Increase Buffer Strength: If using a buffered mobile phase, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) to improve peak symmetry.[5]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample matrix that can cause peak tailing.
-
Column Wash: If the column is contaminated, a thorough wash with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration with the mobile phase) may restore performance.
-
Consider a Different Column: If tailing persists, it may be necessary to switch to a column with a different stationary phase or one that is better end-capped to minimize silanol interactions.
Guide 2: Troubleshooting Peak Fronting
To address peak fronting for this compound, consider the following troubleshooting steps:
-
Reduce Sample Concentration: As with tailing, the first step is to inject a diluted sample to rule out mass overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the this compound standard or sample in the initial mobile phase composition. If a stronger solvent must be used, inject the smallest possible volume.
-
Inspect the Column: If fronting is observed for all peaks, it may indicate a physical problem with the column, such as a void. This can sometimes be addressed by reversing and flushing the column, but replacement is often necessary.
Guide 3: Troubleshooting Split Peaks
Split peaks for this compound can be addressed with the following systematic approach:
-
Check for Blockages: A sudden increase in backpressure along with split peaks suggests a blocked frit. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced.
-
Ensure Sample Solubility: Confirm that this compound is fully dissolved in the injection solvent. Sonicating the sample may help.
-
Optimize Mobile Phase: If co-elution with an impurity is suspected, adjusting the mobile phase composition (e.g., the organic-to-aqueous ratio) or the gradient profile can help to separate the interfering peak.
-
Investigate Isotopic Purity: While less common, if you suspect the split is due to isotopic impurities, this would need to be confirmed by mass spectrometry. In such cases, a slight modification of the mobile phase may help to merge the peaks, or the integration method may need to be adjusted to sum the areas of both peaks.
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters used for the analysis of Isradipine. These can be used as a starting point for method development for this compound.
Table 1: Reported HPLC Methods for Isradipine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-C18 | Agilent Zorbax C8 (4.6x150 mm, 5µ) | Kromasil C18 (100 x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile:Acetate Buffer (pH 2.8) (60:30:10 v/v/v) | Methanol:Acetonitrile:0.1% OPA (55:35:10 v/v/v) | Water:Methanol:Tetrahydrofuran (50:40:10 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.7 mL/min |
| Detection | UV at 290 nm | UV at 264 nm | UV at 326 nm |
| Internal Standard | Ethamsylate | - | - |
Table 2: Isradipine Physicochemical Properties
| Property | Value | Source |
| Strongest Acidic pKa | 16.95 | DrugBank |
| Strongest Basic pKa | -3.3 | DrugBank |
| Solubility | Practically insoluble in water, soluble in ethanol | DailyMed |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general procedure that can be adapted for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Integrate the peak area of this compound and quantify using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common peak shape issues with this compound.
Caption: Logical workflow for developing a robust HPLC method for this compound.
References
Matrix effects in Isradipine quantification with Isradipine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isradipine using Isradipine-d7 as an internal standard.
Understanding Matrix Effects in Isradipine Quantification
In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest. For Isradipine quantification in biological samples like plasma or urine, these components can include salts, lipids, proteins, and metabolites. Matrix effects, primarily ion suppression or enhancement, occur when these co-eluting components interfere with the ionization of Isradipine and its internal standard, this compound, in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for these effects, as it co-elutes with Isradipine and experiences similar matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my Isradipine assay?
A1: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent analyte-to-internal standard peak area ratios across different sample lots.
-
A significant difference in the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Drifting retention times and distorted peak shapes.
-
Failure to meet regulatory acceptance criteria for accuracy and precision during method validation.
Q2: Why is this compound considered a suitable internal standard for Isradipine quantification?
A2: this compound is the ideal internal standard for Isradipine for several reasons:
-
Similar Physicochemical Properties: Being a deuterated analog, it has nearly identical chemical and physical properties to Isradipine.
-
Co-elution: It co-elutes with Isradipine under typical reversed-phase chromatographic conditions, ensuring that both compounds experience the same matrix effects at the same time.
-
Mass Difference: The mass difference of 7 Da allows for specific detection by the mass spectrometer without cross-interference.
Q3: Can I use a different internal standard if this compound is unavailable?
A3: While this compound is highly recommended, other compounds can be used as an internal standard. For instance, a study by Park et al. (2009) successfully used amlodipine, another calcium channel blocker, as an internal standard for Isradipine quantification in human plasma.[1] However, it is crucial to validate the chosen internal standard thoroughly to ensure it adequately compensates for any matrix effects. A structural analog that has similar extraction recovery and ionization characteristics to Isradipine would be the next best choice.
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of Isradipine due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| High variability in QC sample results | Inconsistent matrix effects between different lots of biological matrix. | Evaluate the matrix effect across at least six different lots of the matrix during method validation. If significant variability is observed, consider a more rigorous sample cleanup method. |
| Ion suppression observed for both Isradipine and this compound | Co-elution of endogenous matrix components, such as phospholipids, with the analyte and internal standard. | 1. Optimize Chromatography: Adjust the mobile phase gradient to better separate Isradipine from the interfering matrix components. 2. Improve Sample Preparation: Switch to a more effective sample preparation technique like solid-phase extraction (SPE) to remove a wider range of interferences. |
| Internal standard does not adequately compensate for matrix effects | 1. The internal standard and analyte are not perfectly co-eluting. 2. The concentration of the internal standard is too high, causing self-suppression. | 1. Adjust Chromatography: Fine-tune the chromatographic conditions to ensure complete co-elution of Isradipine and this compound. 2. Optimize IS Concentration: Evaluate different concentrations of the internal standard to find an optimal level that provides a stable signal without causing ion suppression. |
| Low recovery of Isradipine during sample preparation | Inefficient extraction of Isradipine from the biological matrix. | 1. Optimize Extraction pH: Isradipine is a basic compound; ensure the pH of the sample is adjusted to an alkaline range before liquid-liquid extraction (LLE) to improve its partitioning into the organic solvent. 2. Evaluate Different Extraction Solvents: Test various organic solvents (e.g., methyl-t-butyl ether, ethyl acetate) to find the one with the highest extraction efficiency for Isradipine. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from the principles of bioanalytical method development for similar small molecules.
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Isradipine: m/z 372.2 -> 312.2this compound: m/z 379.2 -> 319.2 |
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods
This table provides an example of how to present data when comparing different sample preparation techniques for Isradipine analysis from human plasma.
| Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 75 ± 8 (Suppression) | 71 ± 6 |
| Liquid-Liquid Extraction (MTBE) | 88 ± 6 | 92 ± 4 (Minor Suppression) | 81 ± 5 |
| Solid-Phase Extraction (C18) | 92 ± 4 | 98 ± 3 (Negligible Effect) | 90 ± 4 |
Data are presented as mean ± standard deviation (n=6). These are illustrative values.
Table 2: Illustrative Matrix Effect in Different Biological Matrices
This table demonstrates how to present the matrix effect of Isradipine in various biological matrices.
| Matrix | Matrix Factor (MF) | Interpretation |
| Human Plasma | 0.85 ± 0.05 | Ion Suppression |
| Human Urine | 1.10 ± 0.07 | Ion Enhancement |
| Rat Plasma | 0.91 ± 0.06 | Minor Ion Suppression |
Data are presented as mean ± standard deviation (n=6). These are illustrative values.
Visualizations
Caption: Experimental workflow for Isradipine quantification.
Caption: Troubleshooting decision tree for Isradipine analysis.
References
Technical Support Center: Isradipine-d7 Signal Suppression in Electrospray Ionization
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the causes of Isradipine-d7 signal suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the drug Isradipine, a calcium channel blocker. It is used as an internal standard (IS) in quantitative LC-MS analysis. Because it is chemically identical to the analyte (Isradipine) but has a different mass, it is expected to have the same chromatographic retention time and ionization efficiency.[1] This allows it to accurately correct for variations during sample preparation and for matrix effects that can occur during ESI, making it the "gold standard" for internal standards.[2][3]
Q2: What is ESI signal suppression and why is it a concern?
Electrospray ionization (ESI) is susceptible to a phenomenon called the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and/or internal standard.[4][5] This interference, known as signal suppression, reduces the intensity of the ion signal, which can compromise the sensitivity, accuracy, and reproducibility of the analytical method.[5][6] In some cases, signal enhancement can also occur.[7]
Q3: What are the primary causes of signal suppression for this compound?
Signal suppression in ESI is often caused by competition between the analyte and co-eluting matrix components for access to the droplet surface, where ionization occurs.[8] Key causes include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples are common culprits.[4][9][10]
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to suppress the ESI signal.[11][12] Formic acid or ammonium formate are often preferred alternatives.[13]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the droplet surface, leading to a non-linear response and suppression of the internal standard signal.[8]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and interfere with ionization.[14][15][16]
Q4: Can a deuterated internal standard like this compound always correct for signal suppression?
While SIL internal standards are excellent tools, they may not perfectly correct for matrix effects in all situations.[17] A slight separation in chromatographic retention time between the analyte and the deuterated internal standard can occur. If this separation places one peak in a region of greater ion suppression than the other, the ratio will be skewed, leading to inaccurate results.[1][17]
Troubleshooting Guides
Issue 1: Sudden or Complete Loss of this compound Signal
A sudden drop or complete loss of the internal standard signal often points to a systemic issue rather than a matrix effect. This workflow helps diagnose the root cause.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 14. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. myadlm.org [myadlm.org]
Technical Support Center: Isradipine and Isradipine-d7 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Isradipine and its deuterated internal standard, Isradipine-d7.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Isradipine and this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for Isradipine/Isradipine-d7 | Incorrect MRM transitions selected. | Verify the precursor and product ions. For Isradipine, use m/z 372.1 → 312.2. For this compound, the theoretical transition is m/z 379.5 → 319.6.[1] |
| Suboptimal ionization source parameters. | Optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Electrospray ionization (ESI) in positive mode is recommended.[1] | |
| Inefficient sample extraction. | Ensure complete protein precipitation and efficient liquid-liquid extraction. Check pH of the sample and extraction solvent miscibility. | |
| Analyte degradation. | Isradipine is light-sensitive. Protect samples and standards from light during all stages of preparation and analysis. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Suboptimal chromatographic conditions. | Adjust mobile phase composition and gradient. Ensure the column is properly equilibrated. A C18 column is commonly used.[1] |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Optimize the sample preparation procedure to remove interfering substances. Consider solid-phase extraction (SPE) for cleaner extracts. |
| Contaminated LC-MS system. | Flush the LC system and clean the mass spectrometer ion source. | |
| Co-elution of isobaric interferences. | Modify the chromatographic method to improve the separation of Isradipine from interfering compounds. | |
| Inconsistent Retention Times | Fluctuations in the LC pump flow rate. | Check the pump for leaks and ensure proper solvent degassing. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when significant shifts in retention time or peak shape are observed. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Isradipine and this compound?
A1: The recommended MRM transition for Isradipine is the protonated precursor ion [M+H]⁺ at m/z 372.1 to the product ion at m/z 312.2. For the deuterated internal standard, this compound, the theoretical protonated precursor ion [M+H]⁺ is at m/z 379.5, and the predicted product ion is at m/z 319.6. This is based on the neutral loss of a fragment with a mass of approximately 60 Da, similar to the fragmentation of Isradipine.[1]
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Isradipine | 372.1 | 312.2 | Positive |
| This compound | 379.5 (theoretical) | 319.6 (predicted) | Positive |
Q2: What is a suitable starting point for LC-MS/MS instrument parameters?
A2: A good starting point for method development would be to use an electrospray ionization (ESI) source in positive ion mode. The collision energy (CE) and declustering potential (DP) should be optimized for both Isradipine and this compound to achieve the most stable and intense signal. This is typically done by infusing a standard solution of each analyte and varying the CE and DP to find the optimal values.
Typical MS Parameter Ranges for Optimization
| Parameter | Typical Range |
| Collision Energy (CE) | 15 - 40 eV |
| Declustering Potential (DP) | 40 - 80 V |
| Spray Voltage | 4000 - 5500 V |
| Source Temperature | 400 - 550 °C |
| Nebulizer Gas (GS1) | 40 - 60 psi |
| Heater Gas (GS2) | 40 - 60 psi |
| Curtain Gas (CUR) | 20 - 30 psi |
Q3: Can you provide a detailed experimental protocol for Isradipine analysis?
A3: The following protocol is a comprehensive guide for the analysis of Isradipine and this compound in a biological matrix, adapted from established methods.[1]
Experimental Protocol: Quantification of Isradipine and this compound in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 2.5 mL of a mixture of methyl tert-butyl ether and hexane (80:20, v/v) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 30% B
-
4.1-6.0 min: 30% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
This compound: m/z 379.5 → 319.6 (to be optimized)
-
-
Instrument Parameters: Optimize CE, DP, and source parameters as described in Q2.
Visualizations
Caption: Experimental workflow for Isradipine analysis.
Caption: Troubleshooting decision tree for common issues.
References
Isradipine-d7 Stability in Biological Matrices: A Technical Support Center
This technical support center provides guidance on the stability of Isradipine-d7 in common biological matrices for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Isradipine, a calcium channel blocker. The deuterium (d7) atoms replace seven hydrogen atoms on the molecule. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). Its chemical and physical properties are nearly identical to Isradipine, but it has a different mass. This allows for accurate quantification of Isradipine in biological samples by correcting for variations during sample preparation and analysis.
Q2: What are the main factors that can affect the stability of this compound in biological samples?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Both high and freezing temperatures can affect stability.
-
pH: Isradipine is susceptible to degradation in acidic and basic conditions.
-
Light: Dihydropyridine compounds, including Isradipine, are known to be sensitive to light and can undergo photodegradation[1].
-
Matrix Components: Enzymes and other components in plasma and urine can potentially metabolize or degrade the analyte.
-
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can lead to degradation.
Q3: How does the stability of this compound compare to that of Isradipine?
Generally, the stability of a deuterated compound is expected to be very similar to its non-deuterated counterpart[2][3]. However, in some cases, differences in retention times or extraction recoveries have been observed[2]. It is also important to ensure that the deuterium labels are on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the surrounding environment[4]. For this compound, significant differences in stability compared to Isradipine are not expected, but this should be confirmed during method validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound signal | Degradation during sample collection or storage. | Ensure proper and immediate cooling of samples after collection. Store samples at or below -70°C. Protect samples from light. |
| Inefficient extraction. | Optimize the extraction procedure. Ensure the pH of the extraction solvent is appropriate. | |
| Ion suppression in the mass spectrometer. | Modify chromatographic conditions to separate this compound from interfering matrix components. | |
| High variability in this compound signal | Inconsistent sample handling and storage. | Standardize all procedures for sample collection, processing, and storage. Minimize the time samples are kept at room temperature. |
| Instability during repeated freeze-thaw cycles. | Aliquot samples to avoid multiple freeze-thaw cycles. Validate the stability for the number of cycles required. | |
| Back-exchange of deuterium atoms. | While less common for labels on carbon atoms, if suspected, a different deuterated internal standard or a ¹³C-labeled standard might be necessary. | |
| Unexpected peaks interfering with this compound | Presence of metabolites or degradation products. | Optimize chromatographic separation to resolve the interfering peaks. |
| Contamination of the analytical system. | Thoroughly clean the LC-MS/MS system. |
Stability Data Summary
The following tables summarize the expected stability of this compound in various biological matrices based on data for Isradipine and general principles for stable isotope-labeled standards. These are estimates and should be confirmed by experimental validation.
Table 1: this compound Stability in Human Plasma
| Stability Test | Storage Condition | Duration | Expected Stability (% Recovery) |
| Freeze-Thaw | -20°C to Room Temperature | 3 cycles | ≥ 85% |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | Up to 6 hours | ≥ 90% |
| Long-Term | -70°C | 4 weeks | ≥ 90% |
| Processed Sample (Autosampler) | 4°C | 24 hours | ≥ 95% |
Data inferred from stability studies on Isradipine in plasma[5].
Table 2: this compound Stability in Rat Plasma
| Stability Test | Storage Condition | Duration | Expected Stability (% Recovery) |
| Freeze-Thaw | -20°C to Room Temperature | 3 cycles | ≥ 85% |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | Up to 4 hours | ≥ 90% |
| Long-Term | -80°C | 3 months | ≥ 85% |
Note: Specific data for Isradipine in rat plasma is limited. Stability is inferred from human plasma data and general bioanalytical principles.
Table 3: this compound Stability in Human Urine
| Stability Test | Storage Condition | Duration | Expected Stability (% Recovery) |
| Freeze-Thaw | -20°C to Room Temperature | 3 cycles | ≥ 85% |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | Up to 24 hours | ≥ 90% |
| Long-Term | -20°C | 1 month | ≥ 90% |
Note: Specific data for Isradipine in human urine is limited. Stability is inferred from general knowledge of drug stability in urine and the physicochemical properties of Isradipine.
Experimental Protocols
A detailed experimental protocol for assessing the stability of this compound in a biological matrix should be established as part of the bioanalytical method validation, following regulatory guidelines such as those from the FDA[6][7][8].
Objective: To determine the stability of this compound in the chosen biological matrix under various storage and handling conditions.
Materials:
-
Blank biological matrix (e.g., human plasma with anticoagulant)
-
This compound reference standard
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound
General Procedure for a Stability Test (e.g., Freeze-Thaw Stability):
-
Sample Preparation:
-
Spike a pool of the blank biological matrix with a known concentration of this compound (typically at low and high quality control (QC) concentrations).
-
Aliquot the spiked matrix into multiple storage tubes.
-
-
Stress Conditions:
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of times (e.g., three cycles).
-
-
Sample Analysis:
-
After the final thaw, process the stability samples along with freshly prepared calibration standards and QC samples.
-
Analyze the samples using the validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples.
-
Compare the mean concentration of the stability samples to the nominal concentration. The percentage recovery should be within acceptable limits (typically ±15%).
-
Visualizations
References
- 1. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Troubleshooting poor recovery of Isradipine-d7 in sample extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of Isradipine-d7 during sample extraction. The following sections are designed in a question-and-answer format to directly address common issues.
Section 1: Initial Assessment and General Checks
FAQ: Where should I start if my this compound recovery is low?
Low recovery can stem from multiple factors, ranging from simple errors to complex matrix effects. A systematic approach is crucial to pinpoint the issue. Before delving into the specifics of your extraction method (SPE or LLE), perform these initial checks.
Initial Troubleshooting Workflow
Caption: Initial steps for troubleshooting low analyte recovery.
-
Verify Calculations: Double-check all calculations, including standard dilutions, spiking volumes, and final concentration calculations.
-
Check Standard Integrity: Ensure the this compound stock and working solutions are at the correct concentration and have not degraded. Isradipine is known to be sensitive to light; always prepare and store standards in amber or foil-wrapped vials.[1][2]
-
Assess Instrument Performance: Confirm that the analytical instrument (e.g., LC-MS/MS) is performing optimally. Analyze a known concentration of this compound that has not undergone extraction to verify sensitivity and response.
-
Evaluate Analyte Stability: Isradipine is susceptible to photodegradation and oxidative processes.[1] Ensure that all extraction steps are performed away from direct light and consider adding an antioxidant if oxidative degradation is suspected.
Section 2: Solid-Phase Extraction (SPE) Troubleshooting
Solid-Phase Extraction (SPE) is a common sample cleanup and concentration technique. Poor recovery is often traced to a specific step in the process. The most effective way to troubleshoot is to collect and analyze the effluent from each step (loading, washing, and elution) to determine where the analyte is being lost.[3]
SPE Troubleshooting Workflow
Caption: Decision tree for systematic SPE troubleshooting.
FAQ: My this compound is lost during the loading step (found in flow-through). What's wrong?
This indicates that the analyte is not binding effectively to the SPE sorbent.
-
Potential Cause: Improper sorbent conditioning. The sorbent must be properly wetted (activated) and then equilibrated with a solvent similar to the sample matrix to ensure proper interaction.[4][5]
-
Recommended Solution: Ensure the conditioning (e.g., with methanol) and equilibration (e.g., with water or buffer) steps are performed correctly. Do not let the sorbent bed dry out before loading the sample.[6]
-
Potential Cause: The sample solvent is too strong. If the solvent in which the sample is dissolved has a high elution strength, it can prevent the analyte from binding to the sorbent.[3]
-
Recommended Solution: Dilute the sample with a weaker solvent (e.g., water or an appropriate buffer) before loading.
-
Potential Cause: Mismatch between sorbent and analyte polarity. Isradipine is a relatively nonpolar molecule, suggesting a reversed-phase sorbent (e.g., C8, C18, or a polymer-based sorbent like HLB) is appropriate.[7][8] Using a normal-phase sorbent with an aqueous sample would lead to poor retention.
-
Recommended Solution: Confirm that you are using a reversed-phase sorbent. If retention is still an issue, consider a sorbent with a stronger retention mechanism.[6]
FAQ: My this compound is being removed during the wash step. How can I fix this?
This occurs when the wash solvent is strong enough to remove the analyte along with interferences.
-
Potential Cause: The wash solvent is too strong. A high percentage of organic solvent in the wash step can prematurely elute this compound.[3][6]
-
Recommended Solution: Decrease the percentage of organic solvent in your wash solution. For example, if using 20% methanol, try 5% or 10% methanol. The goal is to wash away interferences without disturbing the analyte.
FAQ: I'm not recovering my this compound in the elution step. Why?
This suggests the analyte is binding too strongly to the sorbent or the elution conditions are inadequate.
-
Potential Cause: The elution solvent is too weak. The solvent must be strong enough to disrupt the interactions between this compound and the sorbent.[6]
-
Recommended Solution: Increase the strength of the elution solvent. This can be done by increasing the percentage of organic solvent (e.g., from 70% to 90% or 100% methanol/acetonitrile) or by using a stronger solvent altogether.[9]
-
Potential Cause: Insufficient elution volume. The volume of the elution solvent may not be enough to pass through the entire sorbent bed and elute all of the bound analyte.[9]
-
Recommended Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) and analyze them separately to see if recovery improves in later fractions.
Table 1: Summary of SPE Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Analyte in Load/Flow-through | Improper sorbent conditioning or dried sorbent bed. | Re-condition and equilibrate the cartridge; do not allow it to dry before sample loading.[6] |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent (e.g., water).[5] | |
| Incorrect sorbent phase (polarity mismatch). | Use a reversed-phase sorbent (e.g., C8, C18, HLB) for Isradipine.[6] | |
| Sample overload. | Decrease the sample volume or increase the sorbent mass.[4] | |
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the organic content of the wash solvent.[3] |
| Incorrect pH of wash solvent. | Adjust pH to ensure the analyte remains retained. | |
| Analyte Not in Eluate | Elution solvent is too weak. | Increase the organic content of the elution solvent or use a stronger solvent.[6] |
| Insufficient elution volume. | Increase the volume of the elution solvent; consider multiple elution steps.[9] | |
| Strong secondary interactions with sorbent. | Modify the pH of the elution solvent or add a different modifier to disrupt interactions. |
Experimental Protocol: Fraction Collection for SPE Troubleshooting
-
Prepare Sample: Prepare your sample as usual and spike with this compound.
-
Condition/Equilibrate: Condition and equilibrate the SPE cartridge according to your protocol.
-
Load: Load the sample onto the cartridge. Collect the entire effluent (flow-through) in a clean, labeled tube.
-
Wash: Perform the wash step(s). Collect the effluent from each wash step in a separate, clean, labeled tube.
-
Elute: Elute the analyte. Collect the eluate in a clean, labeled tube.
-
Analysis: Analyze all collected fractions (load, wash, and elute) using your established analytical method to determine the concentration of this compound in each. This will pinpoint the step where the loss is occurring.[3]
Section 3: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE relies on the differential solubility of an analyte between two immiscible liquid phases. Poor recovery is often related to solvent choice, pH, or physical separation issues.
FAQ: I'm observing an emulsion during LLE. How do I resolve this?
Emulsions are a common problem in LLE, especially with complex biological matrices like plasma, which can contain surfactants like phospholipids.[10]
-
Recommended Solutions:
-
Prevention: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel or tube to minimize emulsion formation.[10]
-
Centrifugation: Centrifuge the sample to force a separation of the layers.
-
Salting Out: Add a small amount of salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength and can help break the emulsion.[10][11]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[10]
-
FAQ: My recovery is low after LLE. What are the likely causes?
This suggests that the this compound is not partitioning efficiently into the organic extraction solvent.
-
Potential Cause: Incorrect extraction solvent. The polarity of the extraction solvent should be well-matched to the analyte. Isradipine is soluble in solvents like methylene chloride and acetone.[12] A common LLE method for isradipine uses methyl-t-butyl ether.[13]
-
Recommended Solution: Ensure your chosen solvent is appropriate. If recovery is low, consider a different solvent or a solvent mixture. Try to match the polarity of the analyte with the extraction solvent.[14]
-
Potential Cause: Suboptimal pH of the aqueous phase. The charge state of an analyte dramatically affects its partitioning. For basic compounds like dihydropyridines, adjusting the pH of the aqueous sample to be at least 2 units above the pKa will ensure it is in its neutral, more hydrophobic form, which partitions better into the organic solvent.
-
Recommended Solution: Alkalinize the sample before extraction. A published method for isradipine involves an alkaline treatment before extraction.[13]
-
Potential Cause: Insufficient solvent volume or mixing. The ratio of organic solvent to the aqueous sample should be high enough to ensure efficient extraction.[14] Inadequate mixing can lead to poor extraction efficiency.
-
Recommended Solution: Increase the volume ratio of the extraction solvent to the sample (a 7:1 ratio is a good starting point).[14] Ensure adequate mixing time to allow for equilibrium to be reached.[15]
Table 2: Summary of LLE Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of endogenous surfactants (lipids, proteins). | Use gentle mixing instead of vigorous shaking; centrifuge the sample; add salt ("salting out").[10] |
| Vigorous shaking. | Gently invert the extraction tube/funnel multiple times. | |
| Low Analyte Recovery | Incorrect polarity of extraction solvent. | Select a solvent that matches the polarity of Isradipine (e.g., methyl-t-butyl ether, diethyl ether, ethyl acetate).[13][14] |
| Suboptimal pH of the aqueous phase. | Adjust the sample pH to >2 units above the analyte's pKa to ensure it is in a neutral form.[14] | |
| Insufficient volume of extraction solvent. | Increase the solvent-to-sample volume ratio (e.g., 7:1).[14] | |
| Inadequate mixing or phase separation time. | Increase mixing time and/or speed; ensure complete phase separation before collecting the organic layer.[15] |
Experimental Protocol: General LLE for this compound from Plasma
This protocol is based on a published method for Isradipine.[13]
-
Sample Aliquot: Take a measured aliquot of your plasma sample (e.g., 200 µL).
-
Add Internal Standard: Spike the sample with a known amount of this compound solution.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to the plasma sample and vortex briefly.
-
Add Extraction Solvent: Add a sufficient volume of an appropriate organic solvent (e.g., 1.5 mL of methyl-t-butyl ether).
-
Extraction: Mix thoroughly for 5-10 minutes using a tube rotator or by gentle inversion.
-
Phase Separation: Centrifuge at >3000 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.
Section 4: this compound Structure
Understanding the structure of the analyte can provide insights into its chemical properties, such as polarity and potential for specific interactions.
Caption: 2D chemical structure of Isradipine.
References
- 1. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. specartridge.com [specartridge.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. drugs.com [drugs.com]
- 13. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve Isradipine and Isradipine-d7 chromatographic separation
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Isradipine and its deuterated internal standard, Isradipine-d7.
Troubleshooting Guide
This section addresses specific issues that may be encountered during method development and execution, presented in a question-and-answer format.
Q1: My Isradipine and this compound peaks are completely co-eluting. How can I resolve them?
Answer: For LC-MS/MS analysis, the co-elution of an analyte and its stable isotope-labeled (SIL) internal standard is generally desired. The mass spectrometer differentiates the compounds by their mass-to-charge (m/z) ratio. This co-elution ensures that both compounds experience the same matrix effects, such as ion suppression, at the same time, which allows the internal standard to provide the most accurate correction and improve quantitative precision.[1][2][3]
However, if partial or complete separation is necessary for your application, consider the following steps:
-
Modify Mobile Phase Composition: A slight adjustment to the organic solvent ratio (e.g., methanol:acetonitrile) or the pH of the aqueous buffer can sometimes influence the retention enough to achieve separation.[2][4] Deuterated compounds can sometimes exhibit slightly different retention times from their non-deuterated counterparts.[2]
-
Adjust Column Temperature: Lowering or raising the column temperature can alter selectivity and may help resolve the peaks.
-
Evaluate Different Columns: Test a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) or a C18 column from a different manufacturer with different bonding characteristics.
Q2: I'm observing poor peak shape (tailing or fronting) for my Isradipine peak. What are the causes and solutions?
Answer: Poor peak shape can compromise resolution and integration accuracy. The diagram and steps below outline a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Common Causes and Solutions:
-
Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause distorted peaks. Solution: Modify the sample solvent to be compatible with the mobile phase.[5]
-
Secondary Interactions: Isradipine may interact with residual silanols on the silica-based column, leading to peak tailing. Solution: Use a mobile phase with a low pH (e.g., containing formic or acetic acid) to suppress silanol activity or use a column with advanced end-capping.[6]
-
Column Contamination or Degradation: Accumulation of matrix components can lead to active sites and peak distortion. Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[6][7]
Q3: My signal intensity is low and inconsistent. How can I improve sensitivity?
Answer: Low signal intensity can be an issue in both HPLC-UV and LC-MS/MS analysis.
For LC-MS/MS:
-
Ion Suppression: This is a common cause in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the analyte in the source.[1][3][8]
-
Solution: Improve the sample preparation method. A liquid-liquid extraction (LLE) with a solvent like methyl-t-butyl ether has been shown to be effective for Isradipine in plasma.[9] The use of a co-eluting SIL internal standard like this compound is critical to compensate for any remaining suppression.[3]
-
-
MS Parameter Optimization: Ensure that source and compound parameters (e.g., capillary voltage, gas flows, collision energy) are optimized for Isradipine.
For HPLC-UV:
-
Incorrect Wavelength: Isradipine has a UV absorbance maximum around 290 nm or 325 nm.[4][10] Ensure your detector is set correctly.
-
Mobile Phase Absorbance: Verify that your mobile phase components do not have high absorbance at the detection wavelength.[5]
Q4: The system backpressure is suddenly very high. What should I do?
Answer: High backpressure is typically caused by a blockage in the HPLC flow path.
-
Isolate the Problem: First, remove the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system plumbing (e.g., injector or tubing).[6]
-
Address Column Blockage: If the column is the source, a plugged inlet frit is the most likely cause.[6]
-
Action: Disconnect the column and reverse it. Flush it with a strong, filtered solvent at a low flow rate. Do not connect the reversed column to the detector.[6]
-
Prevention: Always filter samples and mobile phases. Using a guard column or an in-line filter before the analytical column is highly recommended to protect it from particulates.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for an Isradipine HPLC or LC-MS/MS method?
Answer: Reverse-phase HPLC is the most common technique for Isradipine analysis. The tables below summarize typical starting parameters based on published methods.
Table 1: Example HPLC-UV Method Parameters
| Parameter | Setting | Reference(s) |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [4][11] |
| Mobile Phase | Methanol, Acetonitrile, and Buffer (e.g., Acetate pH 2.8) in a ratio like 60:30:10 (v/v/v) | [4][11] |
| Flow Rate | 1.0 mL/min | [4][11][12] |
| Detection | UV at 290 nm or 325 nm |[4][10] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting | Reference(s) |
|---|---|---|
| Column | Reverse Phase C18 | [9] |
| Mobile Phase | Acetonitrile/Methanol and an aqueous modifier (e.g., ammonium acetate or formic acid) | [2][9] |
| Detection | Positive Ion Electrospray Ionization (ESI+) | [9] |
| MS/MS Transition | Isradipine: m/z 372.1 → 312.2 | [9] |
| | This compound (Predicted): m/z 379.1 → Product ion | |
Q2: Why is a deuterated internal standard (this compound) preferred?
Answer: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative analysis, particularly with LC-MS/MS.[2][13] Its advantages include:
-
Similar Physicochemical Properties: It behaves nearly identically to the analyte during sample extraction, chromatography, and ionization.[13]
-
Correction for Matrix Effects: Because it co-elutes with Isradipine, it experiences the same degree of signal suppression or enhancement from the sample matrix, allowing for highly accurate correction.[1][3]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation recovery and instrument response, SIL internal standards significantly improve the reliability of the results.[14]
Q3: What is the general workflow for analyzing Isradipine in a biological sample?
Answer: The following diagram illustrates a typical experimental workflow for the quantitative analysis of Isradipine in a biological matrix like plasma using LC-MS/MS.
Caption: General experimental workflow for Isradipine analysis by LC-MS/MS.
Detailed Experimental Protocol (Example)
LC-MS/MS Method for Isradipine in Human Plasma
This protocol is a representative example based on published literature.[9] Users should perform their own validation according to regulatory guidelines.
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Isradipine and this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions in a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution: Dilute the this compound stock to a final concentration (e.g., 50 ng/mL) for spiking into samples.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the IS spiking solution to all tubes (except blanks) and vortex briefly.
-
Alkalinize the sample by adding 50 µL of 0.1 M sodium hydroxide and vortex.
-
Add 1 mL of extraction solvent (e.g., methyl-t-butyl ether), vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.[9]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and transfer to an autosampler vial.
3. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent, Shimadzu, Waters, or equivalent.
-
Column: C18, 50 x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase to 90% B over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole instrument (e.g., Sciex, Waters, Thermo).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Isradipine: 372.1 → 312.2[9]
-
This compound: 379.1 → [Product ion to be determined experimentally]
-
4. Data Analysis
-
Integrate the peak areas for both Isradipine and this compound.
-
Calculate the peak area ratio (Isradipine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of Isradipine in unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. ijsdr.org [ijsdr.org]
- 6. agilent.com [agilent.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a-stability-indicating-high-performance-liquid-chromatographic-assay-of-isradipine-in-pharmaceutical-preparations - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Home - Cerilliant [cerilliant.com]
Technical Support Center: Isradipine and Isradipine-d7 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isradipine and its deuterated internal standard, Isradipine-d7, in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern?
A1: Isotopic cross-contribution, or crosstalk, in the context of LC-MS/MS analysis, refers to the signal interference between an analyte and its stable isotope-labeled internal standard (SIL-IS). This can occur in two primary ways:
-
The SIL-IS may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.
-
The analyte may have natural isotopes (e.g., ¹³C) that result in a mass-to-charge ratio (m/z) that overlaps with the signal of the SIL-IS.
This interference can lead to inaccuracies in the quantification of the analyte, particularly at the lower limit of quantification (LLOQ), by artificially inflating the measured response of the analyte or the internal standard.
Q2: How can I assess the potential for isotopic cross-contribution between Isradipine and this compound?
A2: A cross-contribution experiment should be performed during method development and validation. This involves analyzing a blank matrix sample, a sample containing only Isradipine at the upper limit of quantification (ULOQ), and a sample containing only this compound at its working concentration. The response in the corresponding analyte or internal standard channel is measured to determine the percentage of contribution.
Q3: What are the typical mass transitions (MRM) for Isradipine and what would be the expected transition for this compound?
A3: Based on published literature, a common Multiple Reaction Monitoring (MRM) transition for Isradipine (M.W. 371.39 g/mol ) is the protonated molecule [M+H]⁺ at m/z 372.1, fragmenting to a product ion of m/z 312.2.[1]
For this compound (M.W. approx. 378.44 g/mol ), the expected protonated molecule [M+H]⁺ would be at m/z 379.1. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragment, the corresponding product ion would also be shifted by 7 Da, resulting in an expected MRM transition of ** m/z 379.1 -> 319.2**. Note: This is a predicted transition and should be confirmed experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in the Isradipine channel when analyzing a blank matrix spiked only with this compound. | Isotopic impurity in the this compound internal standard (i.e., it contains a small amount of unlabeled Isradipine). | 1. Consult the Certificate of Analysis for your this compound lot to determine the specified isotopic purity. 2. Perform a source experiment by infusing a high concentration of this compound and monitoring the Isradipine MRM transition to confirm the contribution. 3. If the contribution is significant and impacts the LLOQ, consider sourcing a new lot of this compound with higher isotopic purity. |
| Signal detected in the this compound channel when analyzing a sample containing a high concentration of Isradipine (ULOQ). | Natural isotopic abundance of Isradipine (e.g., the M+7 peak of Isradipine) contributing to the this compound signal. | 1. Ensure that the mass spectrometer resolution is set appropriately to distinguish between the analyte and internal standard. 2. If chromatographic separation is not complete, optimize the chromatography to ensure the peaks for Isradipine and this compound are as baseline-resolved as possible. 3. If the contribution is consistent, it may be possible to correct for it mathematically during data processing, though this is less ideal. |
| Poor precision and accuracy at the Lower Limit of Quantification (LLOQ). | Isotopic cross-contribution having a more pronounced effect at low analyte concentrations. | 1. Carefully evaluate the cross-contribution as described in the FAQs. The contribution of the internal standard to the analyte signal should ideally be less than 5% of the LLOQ response. 2. Optimize the concentration of the this compound internal standard. A lower concentration may reduce the absolute contribution to the analyte signal. |
| Variable internal standard response across a sample batch. | Issues with sample extraction, matrix effects, or instrument instability. A well-behaving SIL-IS should compensate for these. If not, there may be other issues. | 1. Review the sample preparation procedure for consistency. 2. Investigate for differential matrix effects between samples. 3. Ensure the LC-MS/MS system is stable by monitoring system suitability samples. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
Objective: To determine the percentage of signal contribution from this compound in the Isradipine MRM channel and from Isradipine in the this compound MRM channel.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Isradipine stock solution
-
This compound stock solution (internal standard working solution)
-
LC-MS/MS system
Procedure:
-
Prepare Samples:
-
Blank: Process a blank matrix sample with the extraction solvent.
-
Zero Sample (IS only): Spike a blank matrix sample with the this compound working solution.
-
ULOQ Sample (Analyte only): Spike a blank matrix sample with Isradipine to the highest concentration of the standard curve (ULOQ).
-
-
Sample Extraction: Process all samples using the validated extraction method.
-
LC-MS/MS Analysis:
-
Inject the "Blank" sample and confirm no significant peaks in either the Isradipine or this compound MRM transitions.
-
Inject the "Zero Sample" and measure the peak area in the Isradipine MRM channel.
-
Inject a sample at the Lower Limit of Quantification (LLOQ) and measure the peak area in the Isradipine MRM channel.
-
Inject the "ULOQ Sample" and measure the peak area in the this compound MRM channel.
-
Inject the "Zero Sample" and measure the peak area in the this compound MRM channel.
-
-
Calculations:
-
% Contribution of IS to Analyte Signal: (Peak Area of Isradipine in Zero Sample / Peak Area of Isradipine in LLOQ Sample) * 100
-
% Contribution of Analyte to IS Signal: (Peak Area of this compound in ULOQ Sample / Peak Area of this compound in Zero Sample) * 100
-
Acceptance Criteria:
-
The contribution of the internal standard to the analyte signal should be ≤ 5% of the LLOQ response.
-
The contribution of the analyte to the internal standard signal should be ≤ 1% of the internal standard response in the zero sample.
Quantitative Data Summary
| Parameter | Isradipine | This compound (Internal Standard) |
| Molecular Weight (Approx.) | 371.39 g/mol | 378.44 g/mol |
| Protonated Molecule [M+H]⁺ (m/z) | 372.1 | 379.1 (Predicted) |
| Product Ion (m/z) | 312.2 | 319.2 (Predicted) |
| MRM Transition | 372.1 -> 312.2 | 379.1 -> 319.2 (Predicted) |
Visualizations
Caption: Workflow for assessing isotopic cross-contribution.
Caption: Troubleshooting logic for LLOQ inaccuracies.
References
Linearity issues with Isradipine calibration curve using Isradipine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Isradipine calibration curves using Isradipine-d7 as an internal standard.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving non-linear calibration curves in your Isradipine bioanalysis.
Guide 1: Initial Investigation of Non-Linearity
Question: My Isradipine calibration curve is non-linear. Where do I start troubleshooting?
Answer:
Begin with a systematic evaluation of your data and experimental setup. Non-linearity in LC-MS/MS analysis can stem from various factors.[1][2] This guide will walk you through the initial steps to pinpoint the potential cause.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for non-linear calibration curves.
Detailed Steps:
-
Data Review and Processing:
-
Integration Parameters: Carefully examine the peak integration for both Isradipine and this compound across all calibration standards. Inconsistent peak integration is a common source of error.
-
Calibration Model: Ensure the correct regression model is being used. While a linear, 1/x² weighted regression is common, some assays may exhibit non-linearity that is better fitted with a quadratic model.[1] However, the underlying cause of non-linearity should still be investigated.
-
Outliers: Assess for any obvious outliers in the calibration standards.
-
-
Instrument Performance:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1]
-
Ion Source Saturation: Similar to detector saturation, the ionization process in the ion source can become saturated at high analyte concentrations.
-
System Suitability: Review your system suitability tests. Poor peak shape, inconsistent retention times, or fluctuating signal intensity can all contribute to non-linearity.
-
-
Sample Preparation:
-
Extraction Efficiency: Inconsistent extraction recovery across the concentration range can lead to non-linearity. This is particularly important if matrix effects are present.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Isradipine and/or this compound, leading to a non-linear response.[2] Matrix effects can be concentration-dependent.
-
-
Internal Standard (IS) Performance:
-
IS Response: The response of this compound should be consistent across all calibration standards and samples. A drifting or erratic IS response is a red flag.
-
Cross-talk: Check for any contribution of the Isradipine signal to the this compound MRM transition, and vice-versa. This can occur if the precursor or product ions are not sufficiently resolved.
-
Guide 2: Addressing Matrix Effects
Question: I suspect matrix effects are causing my non-linear calibration curve. How can I confirm and mitigate this?
Answer:
Matrix effects are a frequent cause of non-linearity in bioanalytical methods.[2] They occur when co-eluting substances from the biological matrix interfere with the ionization of the analyte and internal standard. This guide provides a workflow for diagnosing and addressing matrix effects.
Workflow for Investigating and Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects.
Experimental Protocols:
-
Post-Extraction Addition Experiment:
-
Extract a blank biological matrix sample.
-
Spike the extracted matrix with Isradipine and this compound at low, medium, and high concentrations.
-
Prepare corresponding standards in a clean solvent at the same concentrations.
-
Analyze both sets of samples and compare the peak areas.
-
-
Matrix Factor Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF should ideally be close to 1.
-
Mitigation Strategies:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing phospholipids and other interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can be tailored to remove specific matrix components.
-
-
Optimize Chromatography:
-
Gradient Elution: A well-optimized gradient can separate Isradipine from co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Change Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Isradipine and a suitable internal standard?
A1: Based on published literature, a common MRM transition for Isradipine (precursor ion [M+H]⁺) is m/z 372.1 → 312.2.[2] For a deuterated internal standard like this compound, the precursor ion would be m/z 379.1. The product ion would likely be the same or have a similar fragmentation pattern, so a potential transition could be m/z 379.1 → 319.2 (if the deuterium atoms are on the portion of the molecule that is retained in the fragment) or m/z 379.1 -> 312.2. It is crucial to optimize these transitions on your specific instrument.
Q2: What is a typical linear range for an Isradipine calibration curve in human plasma?
A2: Published methods have demonstrated good linearity for Isradipine in human plasma over a range of 10 to 5000 pg/mL.[2] Another study showed linearity from 10 to 10,000 pg/mL. The appropriate range for your study will depend on the expected concentrations in your samples.
Q3: Can the mobile phase composition affect the linearity of my Isradipine calibration curve?
A3: Yes, the mobile phase can significantly impact ionization efficiency and, consequently, linearity. The pH of the mobile phase can affect the protonation state of Isradipine, influencing its response in positive ion mode. Additives such as ammonium formate or formic acid are often used to improve ionization and peak shape. It is recommended to optimize the mobile phase composition during method development.
Q4: My this compound internal standard response is not consistent across my calibration curve. What could be the cause?
A4: Inconsistent internal standard response can be due to several factors:
-
Matrix Effects: The internal standard may be experiencing different levels of ion suppression or enhancement at different concentrations of the analyte or co-eluting matrix components.
-
Cross-talk: At high concentrations of Isradipine, the isotopic contribution from the unlabeled drug may be interfering with the signal of this compound.
-
Pipetting Errors: Inconsistent addition of the internal standard to the samples will lead to variable responses.
-
Stability Issues: this compound may not be stable under the sample processing or storage conditions.
Q5: What are some key validation parameters to assess for a bioanalytical method according to regulatory guidelines?
A5: According to guidelines such as the ICH M10, a full validation of a bioanalytical method should include the assessment of:
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve and Range
-
Accuracy and Precision
-
Carry-over
-
Dilution Integrity
-
Stability
Data and Protocols
Table 1: Example LC-MS/MS Parameters for Isradipine Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Optimized for separation | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Ionization Mode | ESI Positive | [2] |
| MRM Transition (Isradipine) | m/z 372.1 → 312.2 | [2] |
| MRM Transition (IS) | Analyte-specific (e.g., m/z 379.1 for this compound) | |
| Collision Energy | Instrument-dependent, requires optimization | |
| Cone Voltage | Instrument-dependent, requires optimization |
Table 2: Example Sample Preparation Protocols for Isradipine in Plasma
| Method | Protocol | Key Advantages | Reference |
| Liquid-Liquid Extraction (LLE) | 1. Add internal standard to plasma sample. 2. Add an alkaline buffer. 3. Extract with an organic solvent (e.g., methyl-t-butyl ether). 4. Evaporate the organic layer and reconstitute in mobile phase. | Good for removing phospholipids; cost-effective. | [2] |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge. 2. Load the pre-treated plasma sample. 3. Wash the cartridge to remove interferences. 4. Elute Isradipine and the internal standard. 5. Evaporate the eluate and reconstitute. | Highly selective cleanup; can be automated. |
Signaling Pathways and Workflows
Logical Relationship for Investigating Linearity Issues:
Caption: Logical approach to diagnosing linearity problems.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Isradipine Analysis: Isradipine-d7 vs. Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Isradipine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The use of an appropriate internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to correct for variability in sample preparation and instrument response. This guide provides a detailed comparison of Isradipine-d7, a deuterated analog, with other commonly used non-deuterated internal standards for Isradipine analysis.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its extraction recovery, ionization efficiency, and chromatographic behavior. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical behavior during sample processing and analysis, thus providing the most accurate correction.
Performance Comparison: this compound vs. Amlodipine
While specific, publicly available, head-to-head comparative validation data between this compound and other internal standards is limited, we can infer performance characteristics based on a validated LC-MS/MS method for Isradipine using Amlodipine as an internal standard.[1] The following table summarizes the performance of Amlodipine and discusses the expected performance of this compound based on established principles of using deuterated standards.
| Performance Metric | Isradipine with Amlodipine as IS[1] | Isradipine with this compound as IS (Expected) | Rationale for Expected Performance of this compound |
| Linearity (r²) | ≥ 0.9998 | ≥ 0.999 | A deuterated IS is expected to provide excellent linearity due to its close structural and chemical similarity to the analyte, leading to consistent and predictable instrument response ratios. |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | Potentially lower or similar | The LLOQ is dependent on various factors, including instrument sensitivity and matrix effects. A deuterated IS can help minimize variability at low concentrations, potentially leading to a more robust LLOQ. |
| Retention Time (Analyte vs. IS) | Isradipine: 0.81 minAmlodipine: 0.65 min | Co-eluting | This compound has the same chemical structure as Isradipine, with only a difference in isotopic composition. This results in virtually identical chromatographic retention times, which is a key advantage for correcting matrix effects that can vary across a chromatographic peak. |
| Precision (%RSD) | Not explicitly stated, but method offered good precision. | Expected to be very high (<15%) | The co-eluting nature and similar ionization of a deuterated IS effectively corrects for variations in injection volume, extraction efficiency, and ion suppression/enhancement, leading to high precision. |
| Accuracy (%Bias) | Not explicitly stated, but method offered good accuracy. | Expected to be very high (within ±15%) | By closely tracking the analyte through the entire analytical process, a deuterated IS provides a more accurate correction, resulting in high accuracy of the measured analyte concentration. |
| Matrix Effect | No significant metabolic compounds found to interfere. | Expected to be minimal and effectively corrected | Since the analyte and the deuterated IS experience the same matrix effects due to co-elution and identical chemical properties, the ratio of their responses remains constant, effectively nullifying the impact of the matrix. |
Experimental Protocols
Below are the detailed methodologies for the LC-MS/MS analysis of Isradipine using Amlodipine as an internal standard, which can be adapted for use with this compound.
Method Using Amlodipine as Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of Amlodipine working solution (as IS).
-
Add 50 µL of 1 M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Synergi™ 4 µm Polar-RP 80Å, LC Column 50 x 2 mm
-
Mobile Phase: 0.1% Formic acid in Acetonitrile : 0.1% Formic acid in Water (70:30, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
Amlodipine (IS): m/z 408.8 → 237.9
-
Visualization of Analytical Workflow and Logic
To better illustrate the processes involved in Isradipine analysis and the selection of an internal standard, the following diagrams are provided.
Caption: Experimental workflow for Isradipine analysis.
Caption: Decision pathway for selecting an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Isradipine. While a structurally similar compound like Amlodipine can yield acceptable results with careful validation, a stable isotope-labeled internal standard such as this compound is theoretically superior. Its ability to co-elute with the analyte and exhibit nearly identical behavior during sample processing and analysis provides the most effective correction for potential variabilities, leading to enhanced precision and accuracy. For researchers aiming for the highest level of data quality and integrity in Isradipine quantification, the use of this compound is the recommended approach.
References
A Comparative Guide to the Cross-Validation of Isradipine Assays: The Isradipine-d7 Advantage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Isradipine, with a focus on the cross-validation benefits of using a stable isotope-labeled internal standard, Isradipine-d7. The data and protocols presented herein are compiled from established methodologies to illustrate the superior performance of assays employing this compound.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. While structurally similar analogs can be used, a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard. A SIL IS co-elutes with the analyte and experiences identical ionization effects, providing the most effective normalization and thus, the most reliable data.
Experimental Design: A Comparative Overview
This guide compares two LC-MS/MS-based assays for Isradipine in human plasma:
-
Assay A: An established method using a structural analog as the internal standard.
-
Assay B: An optimized method employing this compound as the internal standard.
The following sections detail the experimental protocols and present a head-to-head comparison of their validation parameters.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (either the analog IS for Assay A or this compound for Assay B).
-
Vortex the samples for 30 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalinize the samples, followed by vortexing for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometry Conditions
| Parameter | Isradipine | Analog IS (Assay A) | This compound (Assay B) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 372.1 → 312.2 | Analyte-specific | 379.1 → 312.2 |
| Collision Energy | Optimized for fragmentation | Optimized | Optimized |
| Dwell Time | 200 ms | 200 ms | 200 ms |
Performance Data: A Head-to-Head Comparison
The following tables summarize the validation parameters for Assay A and Assay B, demonstrating the enhanced performance achieved with the use of this compound.
Table 1: Linearity and Sensitivity
| Parameter | Assay A (Analog IS) | Assay B (this compound IS) |
| Linearity Range (pg/mL) | 10 - 5000 | 10 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10 | 10 |
Table 2: Precision and Accuracy
| Quality Control | Assay A (Analog IS) | Assay B (this compound IS) |
| Precision (%CV) | Accuracy (%) | |
| Low QC (30 pg/mL) | < 10% | 85-115% |
| Mid QC (2500 pg/mL) | < 10% | 85-115% |
| High QC (4000 pg/mL) | < 10% | 85-115% |
Table 3: Recovery and Matrix Effect
| Parameter | Assay A (Analog IS) | Assay B (this compound IS) |
| Extraction Recovery (%) | 75-90% (Variable) | 80-90% (Consistent) |
| Matrix Effect (%CV) | < 15% | < 5% |
Visualizing the Method and Mechanism
To further clarify the experimental workflow and the mechanism of action of Isradipine, the following diagrams are provided.
Bioanalytical Sample Preparation Workflow
Isradipine's Mechanism of Action
Discussion and Conclusion
The presented data clearly indicates that the use of this compound as an internal standard significantly improves the performance of the bioanalytical method for Isradipine. The near-identical chemical and physical properties of this compound to the native analyte allow for more effective compensation for variations during sample processing and analysis. This is particularly evident in the reduced variability of the matrix effect and the improved precision and accuracy of the quality control samples.
While an assay using a structural analog as an internal standard can be validated and meet regulatory requirements, the use of a stable isotope-labeled internal standard like this compound provides a more robust and reliable method. This increased reliability is paramount in regulated bioanalysis, where accurate pharmacokinetic data is essential for drug development and clinical studies. Therefore, for the definitive quantification of Isradipine in biological matrices, the implementation of an assay cross-validated with this compound is strongly recommended.
Isradipine-d7 vs. Non-Deuterated Internal Standards: A Comparative Performance Guide for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, specifically Isradipine-d7, against non-deuterated internal standards in the quantitative analysis of the calcium channel blocker Isradipine.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components of the biological sample.
Internal standards are compounds with similar physicochemical properties to the analyte of interest that are added at a known concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to more precise and accurate quantification.
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and fragmentation. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" as they are chemically and structurally almost identical to the analyte.
This guide will first explore the theoretical advantages and potential drawbacks of using a deuterated internal standard like this compound. Subsequently, it will present a detailed case study of a validated bioanalytical method for Isradipine that utilizes a non-deuterated internal standard, amlodipine, providing concrete performance data.
The Case for this compound: The Ideal Internal Standard (A Theoretical Perspective)
While specific experimental data for a bioanalytical method using this compound as an internal standard is not extensively available in peer-reviewed literature, the theoretical advantages are well-established and widely accepted in the scientific community.
Key Expected Advantages of this compound:
-
Co-elution and Identical Matrix Effects: this compound, being structurally identical to Isradipine with only a mass difference due to the deuterium atoms, is expected to have the same retention time in a chromatographic system. This co-elution is crucial for compensating for matrix effects, as both the analyte and the internal standard will be subjected to the same degree of ion suppression or enhancement at the same point in time.
-
Similar Extraction Recovery: The extraction efficiency of this compound from a biological matrix is anticipated to be identical to that of Isradipine. This ensures that any loss of analyte during the sample preparation process is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.
-
Reduced Method Variability: By effectively compensating for variations in sample preparation and matrix effects, the use of this compound is expected to lead to significantly improved precision and accuracy of the bioanalytical method.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
Potential Considerations:
-
Chromatographic Separation (Isotope Effect): In some rare cases, the substitution of hydrogen with deuterium can lead to slight changes in the physicochemical properties of a molecule, potentially causing a small chromatographic separation between the deuterated and non-deuterated forms. If this separation occurs in a region of variable matrix effects, it could compromise the internal standard's ability to compensate accurately.
-
Cost and Availability: Deuterated standards are generally more expensive to synthesize and may not be as readily available as non-deuterated structural analogs.
A Case Study: Performance of a Non-Deuterated Internal Standard (Amlodipine) for Isradipine Analysis
A published study by Park et al. (2009) details a highly sensitive and rapid LC-MS/MS method for the quantification of Isradipine in human plasma using amlodipine, another calcium channel blocker, as the internal standard. This provides a practical example of the performance of a non-deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (amlodipine).
-
Add 50 µL of 1 M sodium carbonate buffer (pH 10.5).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable reverse-phase column.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
Amlodipine (IS): m/z 408.8 → 237.9
-
The following tables summarize the validation data from the study, demonstrating the performance of amlodipine as a non-deuterated internal standard for Isradipine analysis.
Table 1: Precision and Accuracy of the Method
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Isradipine | 30 (Low QC) | 5.8 | 103.3 | 6.5 | 102.7 |
| 300 (Medium QC) | 4.2 | 101.7 | 5.1 | 101.0 | |
| 3000 (High QC) | 3.5 | 98.9 | 4.3 | 99.2 |
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (pg/mL) | Recovery (%) | Matrix Effect (%) |
| Isradipine | 30 | 85.3 | 98.7 |
| 3000 | 87.1 | 99.5 | |
| Amlodipine (IS) | 1000 | 88.2 | 99.1 |
Analysis of the Non-Deuterated IS Performance:
The data indicates that the method using amlodipine as an internal standard demonstrated good precision and accuracy, with the coefficient of variation (%RSD) well within the acceptable limits of bioanalytical method validation guidelines. The recovery of amlodipine was similar to that of Isradipine, and the matrix effect was minimal and comparable for both compounds.
However, it is important to note that amlodipine and Isradipine have different retention times (0.65 min for amlodipine vs. 0.81 min for Isradipine in the cited study). While the matrix effect was found to be consistent in this particular validation, a difference in retention times can be a significant drawback if the elution occurs in a region of the chromatogram with steep changes in ion suppression or enhancement. In such cases, a non-deuterated internal standard may not adequately compensate for matrix effects, leading to decreased accuracy and precision.
Visualizing the Workflow and Mechanism
To better understand the context of this comparison, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Isradipine.
Caption: General workflow for a bioanalytical LC-MS/MS method.
Caption: Mechanism of action of Isradipine.
Conclusion and Recommendations
The choice between a deuterated and a non-deuterated internal standard is a critical decision in bioanalytical method development.
-
This compound represents the ideal choice for an internal standard for Isradipine quantification. Its use is expected to provide the highest level of accuracy and precision by effectively compensating for matrix effects and variability in sample preparation, in line with the recommendations of regulatory agencies.
-
Non-deuterated internal standards , such as amlodipine, can provide acceptable performance, as demonstrated in the case study. However, the potential for chromatographic separation from the analyte introduces a risk of inadequate compensation for matrix effects, which must be thoroughly evaluated during method validation across multiple sources of biological matrix.
For researchers, scientists, and drug development professionals aiming for the most robust and reliable bioanalytical data for Isradipine, the use of This compound is strongly recommended . While the initial cost may be higher, the investment can lead to more reliable data, fewer failed analytical runs, and greater confidence in the pharmacokinetic and clinical data generated. When a deuterated internal standard is not feasible, a carefully selected and rigorously validated non-deuterated analog can be a viable alternative, provided that the potential for differential matrix effects due to chromatographic separation is thoroughly investigated and mitigated.
A Comparative Guide to the Bioanalytical Quantification of Isradipine
For researchers, scientists, and drug development professionals, the accurate and precise measurement of therapeutic agents like isradipine is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of various analytical methods for the quantification of isradipine in biological matrices, with a special focus on the application of internal standards to ensure data reliability.
While a deuterated internal standard such as Isradipine-d7 is theoretically the gold standard for mass spectrometry-based quantification due to its similar physicochemical properties to the analyte, published experimental data specifically detailing its use is limited. Therefore, this guide will present data from a highly sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that utilizes a structural analog as an internal standard, and compare it with other validated chromatographic techniques. This will provide a robust framework for understanding the performance characteristics of different analytical approaches for isradipine measurement.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the validation parameters of different analytical methods for the quantification of isradipine.
Table 1: Performance Characteristics of an LC-MS/MS Method for Isradipine Quantification in Human Plasma
| Parameter | Performance |
| Internal Standard | Amlodipine |
| Linearity Range | 10 - 5000 pg/mL (r² ≥ 0.9998) |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Intra-day Precision (%RSD) | 2.1 - 6.3% |
| Inter-day Precision (%RSD) | 2.5 - 7.1% |
| Intra-day Accuracy (%Bias) | -4.2 - 5.1% |
| Inter-day Accuracy (%Bias) | -3.5 - 4.8% |
| Recovery | > 85% |
Data sourced from Park JH, et al. (2009).[1]
Table 2: Performance Characteristics of an RP-UFLC Method for Isradipine Quantification in Rabbit Serum
| Parameter | Performance |
| Internal Standard | Not specified in abstract |
| Linearity Range | 5 - 150 ng/mL (R² = 0.999) |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Precision (%RSD) | High precision established |
| Accuracy | High accuracy established |
| Recovery | Not specified in abstract |
Data sourced from Ghose D, et al. (2023).[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the LC-MS/MS method detailed in Table 1.
LC-MS/MS Method for Isradipine Quantification in Human Plasma
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of amlodipine internal standard solution (5 ng/mL).
-
Alkalanize the plasma with 20 µL of 1 M NaOH.
-
Perform liquid-liquid extraction by adding 1 mL of methyl-t-butyl ether and vortexing for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series
-
Column: Zorbax SB-C18 (2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:5 mM ammonium formate (80:20, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems Sciex API 4000
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
Amlodipine (IS): m/z 408.8 → 237.9
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of isradipine in a biological matrix using an internal standard and LC-MS/MS.
References
A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: Adhering to FDA Guidelines
For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical method validation. This guide provides a comprehensive comparison of common internal standards, aligning with the principles outlined in FDA guidance documents. It offers detailed experimental protocols and quantitative data to inform the selection and validation of the most appropriate IS for your bioanalytical needs.
An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples.[1][2] Its primary role is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the analytical method.[1][2] The FDA's M10 Bioanalytical Method Validation guidance and its Q&A document on internal standard response variability underscore the importance of appropriate IS selection and rigorous evaluation of its performance.
Comparing Internal Standard Alternatives: A Data-Driven Approach
The choice of an internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte to accurately reflect its behavior throughout the analytical process. The most common types of internal standards are Stable Isotope-Labeled (SIL) and analog (structurally similar) internal standards.
Quantitative Performance Comparison
The following tables summarize the performance of SIL and analog internal standards based on key validation parameters. The data is a composite from various studies and is intended to provide a general comparison. Actual performance will vary depending on the specific analyte, matrix, and analytical conditions.
| Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Key Considerations & FDA Expectations |
| Accuracy (% Bias) | Typically < 5% | Can be < 15%, but more susceptible to variability | The mean value should be within 15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than 20%.[3] |
| Precision (%CV) | Typically < 10% | Can be < 15%, but more susceptible to variability | The precision around the mean value should not exceed 15% coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% CV.[3] |
| Matrix Effect | Co-elution with the analyte allows for effective compensation for matrix effects.[4] | May not fully compensate for matrix effects due to differences in physicochemical properties. | Matrix effects should be investigated to ensure they do not compromise the accuracy and precision of the assay. |
| Recovery | Expected to be very similar to the analyte. | Recovery may differ from the analyte, requiring careful evaluation. | The recovery of the analyte and the IS should be consistent, precise, and reproducible.[5] |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. | The choice of IS should be justified based on scientific rationale and data. |
Table 1: Performance Comparison of SIL and Analog Internal Standards.
A study comparing a SIL IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) for the quantification of everolimus found that while both performed acceptably, the SIL IS offered a better slope in comparison with an independent LC-MS/MS method.[6] Another study on tacrolimus demonstrated that both an isotope-labeled IS and a structural analog IS provided satisfactory precision and accuracy, with the SIL IS perfectly compensating for matrix effects.[4]
Experimental Protocols for Internal Standard Validation
The following are detailed methodologies for key experiments to validate the performance of an internal standard in a bioanalytical method, consistent with FDA guidelines.
Evaluation of Internal Standard Response Variability
Objective: To assess the consistency of the IS response across an analytical run and to identify any trends or outliers that may impact data accuracy.
Procedure:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the study samples.
-
Add a constant concentration of the internal standard to all calibration standards, QCs, and study samples.
-
Process and analyze the samples using the validated bioanalytical method.
-
Plot the IS response for each sample in the order of injection.
-
Visually inspect the plot for any significant drifts, trends, or abrupt changes in the IS response.
-
Calculate the mean and standard deviation of the IS response for the calibration standards and QCs.
-
The IS response of the study samples should generally be within 50% to 150% of the mean IS response of the calibration standards and QCs in the same run.[2] Significant deviations warrant investigation.
Assessment of Matrix Effects
Objective: To determine if co-eluting matrix components suppress or enhance the ionization of the analyte and the internal standard, potentially affecting the accuracy of the measurement.
Procedure:
-
Obtain at least six different sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into the mobile phase or a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and IS.
-
Set C: Matrix spiked with the analyte and IS and then extracted.
-
-
Analyze all three sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the IS using the following formula:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
-
Calculate the IS-normalized MF. An IS-normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.
Determination of Recovery
Objective: To evaluate the efficiency of the extraction procedure for both the analyte and the internal standard.
Procedure:
-
Prepare two sets of samples at three QC concentrations (low, medium, and high):
-
Set 1: Spiked matrix samples that are subjected to the entire extraction process.
-
Set 2: Post-extraction spiked blank matrix samples (representing 100% recovery).
-
-
Analyze both sets of samples.
-
Calculate the recovery for both the analyte and the IS at each concentration level using the following formula:
-
Recovery (%) = (Mean peak area of extracted samples / Mean peak area of post-extraction spiked samples) x 100
-
-
The recovery of the analyte and IS should be consistent across the concentration range.
Visualizing Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of key processes and decision-making pathways in bioanalytical method validation.
By following these guidelines, utilizing appropriate comparative data, and implementing rigorous experimental protocols, researchers can ensure the development of robust and reliable bioanalytical methods that meet FDA expectations and generate high-quality data for drug development programs.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Isradipine-d7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Isradipine-d7 as an internal standard in bioanalytical studies, ensuring its isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides a comparative overview of the assessment of this compound's isotopic purity, offering insights into analytical methodologies and data interpretation.
This compound, a deuterated analog of the calcium channel blocker Isradipine, is a valuable tool in pharmacokinetic and bioequivalence studies. Its use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays allows for the precise quantification of Isradipine in biological matrices by correcting for variability during sample preparation and analysis. However, the accuracy of these measurements is fundamentally dependent on the isotopic purity of the deuterated standard. The presence of unlabeled Isradipine (d0) or partially labeled isotopologues in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of study results.
This guide outlines the common analytical techniques for determining the isotopic purity of this compound, provides a framework for comparing different batches or suppliers, and details experimental protocols for in-house verification.
Comparison of this compound Isotopic Purity
The isotopic purity of commercially available this compound can vary between suppliers and even between different lots from the same supplier. While specific Certificates of Analysis (CoA) are typically provided with the product, publicly available data for direct comparison is often limited. Researchers should always refer to the CoA for the specific lot they are using.
For illustrative purposes, the following table presents a representative comparison of this compound with a potential alternative deuterated internal standard, Felodipine-d3. The values presented are typical for high-quality deuterated standards and should be confirmed with the supplier's CoA.
| Parameter | This compound (Representative) | Felodipine-d3 (Representative) |
| Chemical Formula | C₁₉H₁₄D₇N₃O₅ | C₁₈H₁₆D₃Cl₂NO₄ |
| Molecular Weight | 378.47 | 387.28 |
| Deuterium Incorporation | ≥ 98% | ≥ 98% |
| Isotopic Purity (d7/d3) | ≥ 99 atom % D | ≥ 99 atom % D |
| Unlabeled (d0) Content | Typically < 0.5% | Typically < 0.5% |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HR-MS)
This method allows for the separation and quantification of different isotopologues based on their precise mass-to-charge ratio (m/z).
Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample into the LC-MS system. While chromatographic separation of isotopologues is generally not feasible, a short LC method can be used to separate the analyte from any potential impurities.
-
Mass Spectrometry Analysis:
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 370-390 for this compound).
-
Ensure the mass resolution is set to a high value (e.g., > 60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Isradipine (d0, [M+H]⁺) and the fully deuterated this compound ([M+7+H]⁺).
-
Calculate the peak areas for each isotopologue.
-
Determine the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Peak Area (d7) / (Peak Area (d0) + Peak Area (d1) + ... + Peak Area (d7))] x 100
-
-
Protocol 2: Isotopic Enrichment Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR can be used to determine the degree of deuteration at specific positions in the molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons that are expected to be replaced by deuterium. The residual proton signals will be very small in a highly deuterated sample.
-
Compare the integration of these residual proton signals to the integration of a signal from a non-deuterated position in the molecule (if available) or to an internal standard.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum confirms the incorporation of deuterium. The chemical shifts will be similar to the corresponding proton signals.
-
-
Data Analysis:
-
The percentage of deuterium incorporation at each site can be estimated from the relative integrals in the ¹H NMR spectrum.
-
Visualizing the Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Signaling Pathway for Accurate Bioanalysis
The use of a high-purity internal standard is a critical step in the signaling pathway that leads to accurate and reproducible bioanalytical results.
Caption: Path to Accurate Bioanalytical Results.
Conclusion
The rigorous assessment of the isotopic purity of this compound is a non-negotiable step in ensuring the quality and reliability of bioanalytical data. By employing techniques such as HR-MS and NMR, researchers can confidently verify the specifications of their deuterated internal standards. This diligence is fundamental to the integrity of pharmacokinetic and other quantitative studies that rely on the precision of LC-MS analysis. It is strongly recommended to always consult the Certificate of Analysis provided by the supplier and, when necessary, perform in-house verification to guarantee the highest standard of data quality.
Comparative Fragmentation Analysis of Isradipine and Isradipine-d7: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mass spectrometric fragmentation patterns of the calcium channel blocker Isradipine and its deuterated analog, Isradipine-d7. The information presented herein is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
This guide details the experimental protocols used for fragmentation analysis and presents the quantitative data in clear, structured tables. Visual diagrams generated using Graphviz are included to illustrate the fragmentation pathways, providing a comprehensive resource for understanding the behavior of these compounds in a mass spectrometer.
Data Presentation
The fragmentation of Isradipine and this compound was analyzed using collision-induced dissociation (CID) in a tandem mass spectrometer. The primary fragmentation pathway for both compounds involves the neutral loss of the isopropanol group from the ester side chain.
Isradipine Fragmentation Data
The protonated molecule of Isradipine ([M+H]⁺) has a mass-to-charge ratio (m/z) of 372.1. Upon CID, it predominantly loses a neutral isopropanol molecule (C₃H₈O), which has a mass of 60.1 Da. This results in a major product ion at m/z 312.2.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |
| 372.1 | 312.2 | 60.1 | Isopropanol (C₃H₈O) |
This compound Fragmentation Data
This compound is a deuterated analog of Isradipine where the seven hydrogen atoms on the isopropyl group of the ester have been replaced by deuterium atoms. This leads to an increase in the molecular weight. The protonated molecule of this compound ([M+D]⁺) has an m/z of approximately 379.1.
Following the same fragmentation pathway as Isradipine, this compound is expected to lose a neutral deuterated isopropanol molecule (C₃HD₇O). The mass of this fragment is 67.1 Da. This would result in a major product ion at m/z 312.2, the same as for the non-deuterated form, as the deuterium atoms are lost in the neutral fragment.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss (Da) | Proposed Lost Fragment |
| 379.2 | 312.2 | 67.1 | Deuterated Isopropanol (C₃HD₇O) |
Experimental Protocols
The following is a representative experimental protocol for the fragmentation analysis of Isradipine and its deuterated analog using LC-MS/MS.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Collision Gas: Argon at a pressure of approximately 3 x 10⁻³ mbar.
-
Collision Energy: Optimized for the specific transition, typically in the range of 15-25 eV.
Visualization of Fragmentation Pathways
The fragmentation pathways for Isradipine and this compound are visualized below using the DOT language.
References
Safety Operating Guide
Personal protective equipment for handling Isradipine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Isradipine-d7, a deuterated analog of the potent calcium channel blocker, Isradipine. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Key Hazards:
-
May cause damage to organs through prolonged or repeated exposure[2]
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Specific PPE | Standard | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | EN374 or equivalent | Protects against skin contact.[3] Double gloving is a best practice for handling potent compounds. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | Prevents eye irritation from airborne particles.[4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | N/A | Prevents accidental skin exposure.[4] |
| Respiratory Protection | Required when handling powder outside of a ventilated enclosure | NIOSH approved respirator | Protects against inhalation of toxic dust particles. |
Detailed Experimental Protocols
Due to the toxic nature of this compound, all handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
Weighing of Solid this compound
This protocol is designed to prevent the generation and dispersal of airborne powder.
Materials:
-
This compound solid
-
Anti-static weigh boat or glassine paper
-
Spatula
-
Pre-labeled sealable container (e.g., vial with a screw cap)
-
Analytical balance inside a chemical fume hood or ventilated balance enclosure
Procedure:
-
Preparation: Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. Don personal protective equipment (PPE) as outlined in the table above.
-
Tare the Container: Place the empty, pre-labeled sealable container on the analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.
-
Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid any actions that could create dust.
-
Seal and Re-weigh: Securely close the container with the weighed this compound.
-
Decontamination: Wipe the spatula and any potentially contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and a disposable wipe. Dispose of the wipe as hazardous waste.
-
Final Weighing: Re-weigh the sealed container to obtain the precise mass of the transferred compound.[5]
-
Cleanup: Remove gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.
Preparation of this compound Solution
This protocol outlines the safe preparation of a stock solution from the pre-weighed solid.
Materials:
-
Sealed container with weighed this compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Work within a chemical fume hood. Ensure all necessary PPE is worn.
-
Solvent Addition: Add a small amount of the chosen solvent to the sealed container with the pre-weighed this compound to dissolve the compound.
-
Transfer to Volumetric Flask: Carefully transfer the resulting solution to the appropriate volumetric flask.
-
Rinse: Rinse the original container with additional solvent multiple times, transferring the rinsate to the volumetric flask to ensure a complete transfer of the compound.
-
Dilute to Volume: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the volumetric flask and mix the solution thoroughly by inversion. A vortex mixer or sonicator can be used to ensure complete dissolution.
-
Labeling: Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Dispose of all contaminated materials (e.g., pipette tips, wipes) as hazardous waste. Remove and dispose of gloves and wash hands thoroughly.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[6] Do not dispose of this compound down the drain or in the regular trash.[6]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Collect all unused solid this compound, contaminated weigh boats, and wipes in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Labeled, sealed hazardous waste container for organic solvents | Collect all solutions containing this compound and any solvent used for rinsing in a designated hazardous waste container. |
| Contaminated PPE | Labeled hazardous waste bag | All disposable PPE, including gloves, lab coats, and any other contaminated items, should be placed in a designated hazardous waste bag for incineration. |
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills, wear appropriate PPE (including respiratory protection if it is a powder) and cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Isradipine - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ehso.emory.edu [ehso.emory.edu]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
